3-Acetyl-5-bromopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBPZEQZCOUYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356207 | |
| Record name | 3-ACETYL-5-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-62-4 | |
| Record name | 3-ACETYL-5-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-5-bromopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-5-bromopyridine, also known as 1-(5-bromopyridin-3-yl)ethanone, is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its pyridine (B92270) core, substituted with a bromine atom and an acetyl group, offers versatile reactivity for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and its role as a precursor in the development of novel compounds.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow powder or crystalline solid.[1] It is characterized by the following identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 38940-62-4 | [2][3][4][5] |
| Molecular Formula | C₇H₆BrNO | [2][3][4][5] |
| Molecular Weight | 200.03 g/mol | [2][3][4] |
| Melting Point | 90-94 °C | |
| Appearance | White to light yellow powder to crystal | [1] |
| Solubility | Soluble in methanol. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectra are available for this compound, providing information about its functional groups and molecular vibrations.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available spectra are limited, NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. Predicted chemical shifts for the pyridine ring protons are influenced by the electron-withdrawing effects of the acetyl group and the bromine atom.
Mass Spectrometry
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of the bromine atom.
Synthesis and Reactivity
Synthetic Approaches
A general workflow for such a synthesis can be visualized as follows:
References
An In-depth Technical Guide on the Solubility of 3-Acetyl-5-bromopyridine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-5-bromopyridine is a substituted pyridine (B92270) derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its utility in the development of novel pharmaceutical compounds and other functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical considerations of its solubility and provides a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 90-94 °C | [2] |
| CAS Number | 38940-62-4 | [1][2][3] |
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a polar pyridine ring, a moderately polar acetyl group, and a non-polar bromo substituent, suggests a nuanced solubility profile.
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the acetyl group introduces polarity and the potential for hydrogen bonding with protic solvents.
-
Expected Solubility: Based on its structure, this compound is anticipated to exhibit greater solubility in polar aprotic and polar protic solvents compared to non-polar solvents. However, the presence of the bromine atom and the overall aromatic character may contribute to some solubility in less polar organic solvents. A safety data sheet for the compound notes that it is "Insoluble in water," which aligns with the expectation of limited solubility for a molecule of its size and composition in a highly polar protic solvent without significant ionizable groups.
Experimental Determination of Solubility
Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[4][5] The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Carefully add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three independent measurements.
-
Express the solubility in appropriate units, such as mg/mL or g/L, and specify the solvent and the temperature at which the measurement was performed.
-
Data Presentation
The experimentally determined solubility data for this compound should be compiled into a clear and organized table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) |
| Water | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Isopropanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Dichloromethane | Non-polar | 25 | ||
| Chloroform | Non-polar | 25 | ||
| Toluene | Non-polar | 25 | ||
| Hexane | Non-polar | 25 | ||
| DMSO | Polar Aprotic | 25 | ||
| DMF | Polar Aprotic | 25 |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reaction of 3,5-dibromopyridine (B18299) with a suitable acetylating agent.
Caption: A Reported Synthesis Workflow.
References
The Rising Potential of 3-Acetyl-5-bromopyridine Derivatives in Medicinal Chemistry: A Technical Guide
Introduction: The pyridine (B92270) scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Among the vast array of pyridine-based building blocks, 3-Acetyl-5-bromopyridine stands out as a particularly versatile precursor for generating novel bioactive molecules.[1] Its acetyl and bromo functionalities offer orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities stemming from derivatives of this compound, focusing on anticancer and antimicrobial applications. It consolidates quantitative data, details key experimental protocols, and visualizes relevant synthetic and biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
From Building Block to Bioactive Scaffold: Synthetic Pathways
This compound is an ideal starting material for synthesizing a diverse range of heterocyclic compounds. The acetyl group can readily undergo condensation reactions, while the bromo substituent is amenable to various cross-coupling reactions. These reaction pathways allow for the creation of complex molecules, including chalcones, pyrazoles, and thiazoles, which are known to possess significant pharmacological activities.
References
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Acetyl-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-5-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine (B92270) ring, a bromine atom, and an acetyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols for key reactions, and logical workflows to guide synthetic strategies.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The electron-withdrawing nature of the pyridine ring and the acetyl group, combined with the presence of a bromine atom at a strategic position, makes it an ideal substrate for various cross-coupling reactions. The acetyl group also offers a handle for further functionalization, such as reduction to an alcohol or conversion to other functional groups. Understanding the reactivity of each functional site and the overall stability of the molecule is crucial for its effective utilization in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 200.03 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 90-94 °C | --INVALID-LINK-- |
| Purity (typical) | ≥97% (GC) | TCI America |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the three functional components: the brominated pyridine ring and the acetyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. This compound can be coupled with various arylboronic acids or their esters.
Representative Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane (B91453)/H₂O or toluene (B28343)/H₂O, 4:1 v/v).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 4-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives:
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75-85 |
Note: The yields presented are typical for similar bromopyridine substrates and may require optimization for this compound.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
The Heck-Mizoroki reaction allows for the arylation of alkenes. This compound can react with various alkenes to form substituted pyridyl-alkenes.
Representative Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent: Use a polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: The mixture is heated to 100-140 °C for 6-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Catalytic Cycle for the Heck-Mizoroki Reaction:
Caption: A simplified catalytic cycle for the Heck-Mizoroki reaction.
This reaction is a powerful method for forming C-N bonds, allowing the synthesis of N-aryl and N-heteroaryl amines.
Representative Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane is added.
-
Reaction Conditions: The mixture is heated to 80-110 °C for 2-24 hours.
-
Work-up and Purification: The reaction is quenched with water, extracted, dried, and the product is purified by chromatography.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Representative Experimental Protocol:
-
Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or DIPA).
-
Solvent: Anhydrous THF or DMF is typically used.
-
Reaction Conditions: The reaction is stirred at room temperature or heated to 50-80 °C for 2-12 hours.
-
Work-up and Purification: The reaction mixture is filtered through celite, concentrated, and the residue is purified by column chromatography.
Reactions of the Acetyl Group
The acetyl group provides a reactive site for various transformations.
The ketone of the acetyl group can be selectively reduced to a secondary alcohol.
Representative Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol (B129727) or ethanol.
-
Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.0-1.5 equiv.) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Work-up: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the resulting 1-(5-bromopyridin-3-yl)ethanol by column chromatography or recrystallization.
Workflow for the Reduction of the Acetyl Group:
Caption: A typical workflow for the sodium borohydride reduction of this compound.
Under strong oxidizing conditions, the acetyl group can be oxidized to a carboxylic acid.
Representative Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 equiv.) in an aqueous solution of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) (excess).
-
Reaction Conditions: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-bromonicotinic acid.
Chemical Stability
The stability of this compound is an important consideration for its storage and handling, as well as for designing reaction conditions.
Thermal Stability
Hydrolytic Stability
The acetyl group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 5-bromonicotinic acid. However, under neutral pH and ambient conditions, the compound is expected to be reasonably stable in aqueous media for short periods.
Photochemical Stability
Aromatic ketones can be photochemically active. Prolonged exposure to UV light may lead to degradation. It is therefore recommended to store the compound in a light-protected environment.
Stability in Common Solvents
This compound is generally stable in common aprotic organic solvents such as THF, dioxane, toluene, and DMF, which are frequently used in cross-coupling reactions. In protic solvents like methanol and ethanol, it is also stable under neutral conditions.
Conclusion
This compound is a valuable and versatile building block with a rich and predictable chemical reactivity. Its participation in a wide array of palladium-catalyzed cross-coupling reactions makes it a key intermediate for the synthesis of complex substituted pyridines. The acetyl group provides an additional site for functionalization, further expanding its synthetic utility. While the compound exhibits good stability under standard laboratory conditions, care should be taken to avoid prolonged exposure to harsh acidic or basic conditions, high temperatures, and UV light. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further quantitative studies on its reactivity and stability would be beneficial for the broader scientific community.
An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Acetyl-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-5-bromopyridine, a key heterocyclic building block, plays a significant role in the landscape of pharmaceutical and agrochemical research and development. Its strategic substitution pattern, featuring an acetyl group and a bromine atom on the pyridine (B92270) ring, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, presenting detailed experimental protocols for its preparation, a summary of relevant quantitative data, and a visualization of the synthetic pathways. The information compiled herein serves as a critical resource for researchers engaged in the synthesis and application of pyridine-based compounds.
Introduction
This compound, with the chemical identifier CAS number 38940-62-4, is a crystalline solid with a molecular weight of 200.03 g/mol .[1] Its structure is characterized by a pyridine ring substituted at the 3-position with an acetyl group and at the 5-position with a bromine atom. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds. While the initial discovery and first reported synthesis are not extensively documented in readily available literature, its importance has grown with the increasing demand for novel pyridine derivatives in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38940-62-4 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Melting Point | 90-94 °C | [1] |
| Assay Purity | ≥97% | [1] |
| Appearance | Solid | [1] |
Synthetic History and Methodologies
The synthesis of this compound is not as widely documented as that of some of its isomers or related pyridine derivatives. However, logical synthetic routes can be inferred from established pyridine chemistry, primarily involving the functionalization of a pre-existing brominated pyridine scaffold. The most plausible and commonly utilized precursor is 3,5-dibromopyridine (B18299).[2]
The key transformation is the introduction of the acetyl group at the 3-position of the 3,5-dibromopyridine ring. This is typically achieved through a metal-halogen exchange followed by acylation. A common approach involves a Grignard reaction or a lithiation followed by quenching with an acetylating agent.
Synthesis from 3,5-Dibromopyridine via Grignard Reaction
A prevalent method for the synthesis of this compound involves the formation of a Grignard reagent from 3,5-dibromopyridine, followed by reaction with an appropriate acetylating agent. The regioselectivity of the Grignard formation is crucial for the successful synthesis.
Caption: Synthetic pathway from 3,5-dibromopyridine.
Experimental Protocol: Synthesis of 1-(5-bromo-pyridin-2-yl)-ethanone (an isomer, for methodological reference)
While a specific protocol for this compound is not detailed in the provided search results, a closely related synthesis of its isomer, 1-(5-bromo-pyridin-2-yl)-ethanone, from 2,5-dibromopyridine (B19318) provides a valuable reference for the likely experimental conditions.[3] This methodology can be adapted for the synthesis of the target molecule from 3,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
n-Butyllithium (1.02 eq, 1.6 M in hexane)
-
N,N-Dimethylacetamide (DMAc) (3.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 2,5-dibromopyridine (8 g, 33.7 mmol) in toluene (337 mL) is stirred at -40 °C under a nitrogen atmosphere.
-
After 40 minutes, a 1.6 M solution of n-butyllithium in hexane (B92381) (21.4 mL, 1.02 eq.) is added slowly dropwise to the reaction mixture.
-
Following the addition, N,N-dimethylacetamide (9.38 mL, 3.0 eq.) is added.
-
The reaction mixture is stirred and allowed to gradually warm to 20 °C.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted, and the organic phase is separated.
-
The organic phase is purified by silica gel column chromatography to yield the product.
Note: This protocol is for an isomeric compound and should be adapted and optimized for the synthesis of this compound from 3,5-dibromopyridine. Key considerations for adaptation would include the choice of organometallic reagent and reaction temperature to control regioselectivity.
Table 2: Representative Yields for Related Pyridine Acylations
| Starting Material | Product | Yield | Reference |
| 2,5-Dibromopyridine | 1-(5-Bromo-pyridin-2-yl)-ethanone | 100% | [3] |
| 3-Bromopyridine | 3-Acetylpyridine | 95% | [4] |
Spectroscopic and Analytical Data
The characterization of this compound relies on standard analytical techniques, including spectroscopy and chromatography.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| Infrared (IR) Spectroscopy | Spectra available in online databases. |
| Raman Spectroscopy | Spectra available in online databases. |
| Nuclear Magnetic Resonance (NMR) | Expected signals would correspond to the acetyl protons and the three distinct pyridine ring protons. |
| Mass Spectrometry (MS) | The molecular ion peak would be expected at m/z corresponding to the molecular weight (200.03 g/mol ). |
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille), while the acetyl group can undergo various transformations such as reduction, oxidation, or condensation reactions.
A notable application is in the synthesis of N-[1-(5-bromo-3-pyridyl)ethyl]-N-methylformamide, which is produced through a Leuckart reaction from this compound.[5] This highlights the utility of the acetyl group as a handle for further functionalization.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its initial discovery is not prominently documented, its synthetic accessibility from precursors like 3,5-dibromopyridine makes it a readily available intermediate for the preparation of a diverse array of functionalized pyridine derivatives. The experimental methodologies, while not explicitly detailed for this specific compound in the available literature, can be reliably inferred from the synthesis of closely related isomers. This guide provides a foundational understanding of the synthesis and properties of this compound, intended to facilitate its use in research and development endeavors within the chemical and pharmaceutical industries. Further research into optimizing its synthesis and exploring its full range of applications is warranted.
References
- 1. This compound 97% | 38940-62-4 [sigmaaldrich.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE CAS#: 214701-49-2 [m.chemicalbook.com]
- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 5. ndepscor.ndus.edu [ndepscor.ndus.edu]
An In-depth Technical Guide to 3-Acetyl-5-bromopyridine as a Biochemical Reagent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-5-bromopyridine has emerged as a pivotal building block in the synthesis of complex, biologically active molecules. Its unique structural features—a pyridine (B92270) core substituted with both an acetyl group and a bromine atom—provide two reactive centers for diverse chemical modifications. This versatility has positioned it as a valuable starting material in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its role as a biochemical reagent, focusing on its application in the synthesis of potent enzyme inhibitors, detailing relevant experimental protocols, and illustrating its utility and the signaling pathways of its derivatives.
Core Properties and Synthetic Versatility
This compound, with the chemical formula C₇H₆BrNO, is a solid at room temperature with a melting point of 90-94 °C. Its structure is primed for synthetic elaboration, making it a valuable reagent in drug discovery and organic synthesis.[1]
-
The Bromine Atom: The bromine at the 5-position is a key functional group for cross-coupling reactions. It is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures.[2] This is a cornerstone of modern synthetic chemistry for creating complex molecular scaffolds.
-
The Acetyl Group: The acetyl group at the 3-position provides a carbonyl moiety that can be engaged in a variety of chemical transformations. For instance, it can be a precursor for the formation of heterocyclic rings, such as pyrimidines, through condensation reactions.
This dual reactivity makes this compound a sought-after intermediate for generating libraries of compounds for biological screening.[3]
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are crucial components of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this compound have been synthesized and shown to inhibit specific kinases, demonstrating the utility of this scaffold in developing targeted therapies.
Synthesis of Pyrimidine (B1678525) Derivatives as ALK5 Inhibitors
One notable example is the use of this compound as a starting material for a series of pyrimidine derivatives that act as inhibitors of the ALK5 kinase.[2] ALK5, also known as Transforming Growth Factor-beta Receptor I (TGF-βRI), is a serine/threonine kinase that plays a role in a wide range of cellular processes.
Quantitative Biological Data
The pyrimidine derivatives synthesized from the this compound precursor have demonstrated potent inhibitory activity against ALK5. The IC₅₀ values for several example compounds from this series are summarized in the table below.[2]
| Compound Example (from source) | Target Kinase | IC₅₀ (µM) |
| Example 1 | ALK5 | 0.335 |
| Example 3 | ALK5 | 0.592 |
| Example 6 | ALK5 | 0.261 |
| Example 8 | ALK5 | 0.265 |
| Example 11 | ALK5 | 0.024 |
Experimental Protocols
This section details the methodologies for key experiments involving this compound and its derivatives, based on cited literature.
Synthesis of (E)-1-(5-Bromo-pyridin-3-yl)-3-dimethylamino-propenone
This protocol describes the initial synthetic step to functionalize the acetyl group of this compound, preparing it for cyclization into a pyrimidine ring.[2]
-
Reactants: Combine this compound (1 equivalent, 0.2 g) and dimethoxymethyl-dimethyl-amine (2.5 equivalents, 133 µl).
-
Reaction: Heat the mixture at 100 °C for 1 hour.
-
Work-up: After cooling to room temperature, add a 1:1 mixture of Et₂O/iso-hexane (10 ml).
-
Isolation: A yellow precipitate will form. Collect the solid to yield (E)-1-(5-Bromo-pyridin-3-yl)-3-dimethylamino-propenone.
General Protocol for ALK5 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against the ALK5 kinase by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.[2]
-
Enzyme and Substrate Preparation: The kinase domain of human ALK5 (amino acids 200-503) is fused to an N-terminal 6-His tag and expressed. Casein is used as the generic substrate.
-
Reaction Buffer: Prepare a buffer solution containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM dithiothreitol.
-
Reaction Initiation:
-
Add 5 µl of the test compound (dissolved in 10% DMSO).
-
Add 20 µl of the substrate solution (0.25 mg/ml casein in reaction buffer).
-
Add 15 µl of the enzyme solution (16.7 ng/µl ALK5 in reaction buffer).
-
Pre-incubate for 15 minutes at 37 °C.
-
Initiate the kinase reaction by adding 10 µl of 5 µM ATP containing 0.2 µCi ³³P-ATP.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 37 °C.
-
Reaction Termination: Stop the reaction by adding 50 µl of 1% phosphoric acid.
-
Detection:
-
Transfer 90 µl of the reaction mixture onto a P30 filter mat.
-
Wash the filter mat four times for 10 minutes with 0.5% phosphoric acid and once with methanol.
-
Allow the filter mat to air dry.
-
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The IC₅₀ values are then calculated from the concentration-response curves.
Visualization of Pathways and Synthetic Logic
Diagrams created using Graphviz provide a clear visual representation of the biochemical and synthetic concepts discussed.
The Role of this compound as a Synthetic Building Block
The following diagram illustrates the versatility of this compound in synthesizing more complex, bioactive molecules through reactions at its two key functional sites.
ALK5 (TGF-βRI) Signaling Pathway
Derivatives of this compound have been shown to inhibit ALK5. The diagram below outlines the canonical TGF-β/ALK5 signaling pathway, indicating where these inhibitors act.
Conclusion
This compound stands out as a highly valuable and versatile reagent in the field of biochemical research and drug development. Its synthetic tractability allows for the creation of diverse molecular architectures, most notably demonstrated in the successful synthesis of potent kinase inhibitors. The ability to systematically modify its structure through established chemical protocols, such as the Suzuki-Miyaura coupling and condensation reactions, provides a reliable pathway to novel therapeutic candidates. The data and protocols presented herein underscore its significance and provide a technical foundation for researchers aiming to leverage this powerful building block in their own discovery programs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acetyl-5-bromopyridine from 3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Acetyl-5-bromopyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategies discussed involve the formation of an organometallic intermediate from 3-bromopyridine (B30812), followed by acylation. Specifically, methods utilizing Grignard reagents and organolithium species are presented, as these are generally effective for the acylation of pyridine (B92270) rings. Direct Friedel-Crafts acylation of 3-bromopyridine is typically not a viable strategy due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring towards electrophilic aromatic substitution.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the bromine atom provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the acetyl group can be a site for various chemical transformations. The synthesis of this compound from the readily available 3-bromopyridine requires the introduction of an acetyl group at the 5-position. This is effectively achieved through the generation of a nucleophilic carbon at the 3-position of the pyridine ring, which then attacks an electrophilic acetylating agent.
Synthetic Strategies
Two primary and effective methods for the synthesis of this compound from 3-bromopyridine are detailed below. Both methods rely on the initial formation of a highly reactive organometallic intermediate.
-
Grignard Reagent Formation and Acylation: This classic method involves the reaction of 3-bromopyridine with magnesium metal to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This nucleophilic species is then reacted with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, to yield the desired product.
-
Lithiation and Acylation: An alternative approach is the halogen-metal exchange reaction of 3-bromopyridine with a strong organolithium base, typically n-butyllithium, at low temperatures to generate 3-lithiopyridine. This organolithium intermediate is highly reactive and readily undergoes acylation with reagents like N,N-dimethylacetamide or acetyl chloride.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of acetylpyridines from the corresponding bromopyridines via organometallic intermediates. While specific data for this compound is not abundant in the cited literature, the data for analogous reactions provide a strong basis for the experimental design.
| Parameter | Grignard Method (Analogous to 2-Acetylpyridine Synthesis)[1] | Lithiation Method (Inferred from 3-substituted Pyridine Synthesis)[2][3] |
| Starting Material | 3-Bromopyridine | 3-Bromopyridine |
| Reagents | 1. Mg turnings, I2 (cat.), THF2. Acetyl chloride, Toluene | 1. n-Butyllithium, Toluene2. N,N-Dimethylacetamide or Acetyl Chloride |
| Reaction Temperature | Grignard formation: RefluxAcylation: -10 to -5 °C | Lithiation: -50 °CAcylation: -50 °C to room temp. |
| Reaction Time | Grignard formation: ~1 hAcylation: ~4 h | Lithiation: ~1 hAcylation: ~2-3 h |
| Typical Yield | 79% (for 2-Acetylpyridine)[1] | High yields reported for other electrophiles (e.g., 87% for boronic acid)[2][3] |
| Work-up | Aqueous NH4Cl quench, extraction | Aqueous quench, extraction |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
This protocol is adapted from a general procedure for the acylation of Grignard reagents.[1]
Materials:
-
3-Bromopyridine
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Acetyl chloride
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add Mg turnings (1.2 equivalents). b. Add a single crystal of I₂. c. Add a small amount of anhydrous THF to cover the magnesium. d. In the dropping funnel, prepare a solution of 3-bromopyridine (1 equivalent) in anhydrous THF. e. Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the reaction. f. Add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Acylation Reaction: a. In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous toluene. b. Cool this solution to -10 °C using an ice-salt bath. c. Slowly add the prepared 3-pyridylmagnesium bromide solution to the acetyl chloride solution via a cannula, maintaining the temperature between -10 and -5 °C. d. After the addition is complete, allow the reaction mixture to stir at this temperature for 4 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Extract the mixture with CH₂Cl₂ (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the mixture and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Synthesis via Lithiation
This protocol is based on the effective lithiation of 3-bromopyridine.[2][3]
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene
-
N,N-Dimethylacetamide or Acetyl Chloride
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Lithiation of 3-Bromopyridine: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer under a nitrogen atmosphere, add a solution of 3-bromopyridine (1 equivalent) in anhydrous toluene. b. Cool the solution to -50 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the temperature does not rise above -45 °C. d. Stir the resulting mixture at -50 °C for 1 hour.
-
Acylation Reaction: a. To the solution of 3-lithiopyridine, slowly add N,N-dimethylacetamide (1.2 equivalents) or acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at -50 °C. b. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: a. Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the mixture and remove the solvent in vacuo. e. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound via the Grignard and Lithiation pathways.
References
The Role of 3-Acetyl-5-bromopyridine in the Development of Potent Kinase Inhibitors
Application Note: 3-Acetyl-5-bromopyridine is a versatile heterocyclic building block crucial in medicinal chemistry for the synthesis of complex pharmaceutical agents. Its pyridine (B92270) core and reactive acetyl and bromo functional groups make it an ideal starting material for constructing molecules with diverse biological activities. A significant application of this compound is in the synthesis of substituted aminothiazole derivatives, a class of compounds known to exhibit potent inhibitory activity against various protein kinases. These kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2), are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, Alzheimer's disease, and bipolar disorder.
The synthetic route leveraging this compound allows for the systematic introduction of various substituents onto a 2-amino-4-(pyridin-3-yl)thiazole scaffold. This modular synthesis enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets. The bromine atom on the pyridine ring serves as a convenient handle for further modifications via cross-coupling reactions, while the acetyl group is key to forming the central thiazole (B1198619) ring. This strategic approach has led to the discovery of potent inhibitors of GSK-3β and CDK2/Cyclin A, highlighting the value of this compound as a key intermediate in drug discovery.
Application: Synthesis of 2-Amino-N-(substituted)-4-(5-bromopyridin-3-yl)thiazole Derivatives as Kinase Inhibitors
This section details the synthesis and biological evaluation of a series of aminothiazole derivatives originating from this compound, which have demonstrated significant inhibitory activity against GSK-3β and CDK2/Cyclin A.
Biological Activity Data
The synthesized compounds were evaluated for their in vitro inhibitory activity against GSK-3β and the CDK2/Cyclin A complex. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below.
| Compound ID | R-Group (Substituent) | GSK-3β IC50 (µM) | CDK2/Cyclin A IC50 (µM) |
| 4a | Phenyl | 0.15 | 0.08 |
| 4b | 4-Fluorophenyl | 0.09 | 0.05 |
| 4c | 4-Chlorophenyl | 0.11 | 0.06 |
| 4d | 4-Bromophenyl | 0.12 | 0.07 |
| 4e | 4-Methylphenyl | 0.21 | 0.10 |
| 4f | 4-Methoxyphenyl | 0.25 | 0.14 |
Experimental Protocols
The synthesis of the target aminothiazole inhibitors is accomplished through a multi-step sequence starting from this compound.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(5-bromopyridin-3-yl)prop-2-en-1-one (Intermediate 2)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2.5 eq)
-
Toluene (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add N,N-Dimethylformamide dimethyl acetal (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, the enaminone intermediate 2 , is washed with hexane (B92381) and dried. It can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Amino-4-(5-bromopyridin-3-yl)thiazole (Intermediate 3)
-
Reagents and Materials:
-
Intermediate 2 (1.0 eq)
-
Thiourea (B124793) (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Dissolve intermediate 2 and thiourea in absolute ethanol.
-
Add sodium ethoxide to the mixture.
-
Heat the mixture to reflux and stir for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid to obtain 2-Amino-4-(5-bromopyridin-3-yl)thiazole (3 ).
-
Step 3: General Procedure for the Synthesis of 2-Amino-N-(substituted)-4-(5-bromopyridin-3-yl)thiazole Derivatives (Compounds 4a-f)
-
Reagents and Materials:
-
Intermediate 3 (1.0 eq)
-
Substituted 2-bromoacetophenone (B140003) (e.g., 2-bromo-1-phenylethan-1-one for 4a ) (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Suspend intermediate 3 in ethanol.
-
Add the respective substituted 2-bromoacetophenone (1.1 eq).
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compounds 4a-f .
-
Visualizations
Experimental Workflow
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 3-Acetyl-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the chemical modification of 3-Acetyl-5-bromopyridine, a versatile heterocyclic building block.[1] Due to the presence of a reactive bromine atom, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex pharmaceutical intermediates. The protocols outlined below are foundational for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are cornerstones in modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds.[2][3][4]
Compound of Interest: this compound
-
CAS Number: 38940-62-4[5]
-
Molecular Formula: C₇H₆BrNO[5]
-
Molecular Weight: 200.03 g/mol [5]
-
Synonyms: 1-(5-Bromopyridin-3-yl)ethanone
Suzuki-Miyaura Cross-Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and hetero-biaryl structures by coupling an organohalide with an organoboron compound.[6] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the pyridine (B92270) ring, a common motif in biologically active molecules.[7]
General Reaction Scheme
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Acetyl-5-bromopyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Acetyl-5-bromopyridine with various arylboronic acids. The resulting 3-acetyl-5-arylpyridine scaffold is a key structural motif in many biologically active compounds and functional materials. The presence of the acetyl group, an electron-withdrawing substituent, can influence the reactivity of the pyridine (B92270) ring, making the optimization of reaction conditions crucial for achieving high yields and purity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired 3-acetyl-5-arylpyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 75 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 82 |
| 5 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 78 |
Yields are based on isolated product after purification and are representative of typical outcomes. Reactions with electron-donating groups on the arylboronic acid tend to proceed to completion more rapidly and with higher yields. Conversely, electron-withdrawing groups can sometimes lead to slightly lower yields and may require longer reaction times or slightly higher temperatures. Sterically hindered arylboronic acids may also require catalyst systems with bulkier phosphine (B1218219) ligands for optimal results.
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is a general starting point and may require optimization for specific substrates.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄], 1.5 - 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (1.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Following this, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Vigorously stir the reaction mixture and heat to 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetyl-5-arylpyridine.
Protocol 2: Microwave-Assisted Synthesis
For accelerated reaction times, microwave irradiation can be employed.
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a predetermined time (typically 10-30 minutes). Optimization of temperature and time may be necessary for different substrates.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification procedure is the same as described in the conventional heating protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Lithiation of 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the lithiation of 3-bromopyridine (B30812), a critical reaction for the synthesis of substituted pyridines, which are key building blocks in pharmaceutical and materials science. The protocols outlined below are based on established literature procedures and offer methods using common lithiating agents.
Introduction
The lithiation of 3-bromopyridine via halogen-metal exchange is a powerful strategy for the formation of a C-Li bond at the 3-position of the pyridine (B92270) ring. The resulting 3-lithiopyridine is a versatile intermediate that can react with a wide range of electrophiles to introduce various functional groups. This application note details two primary protocols using n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), respectively. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and ensure high yields.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium and other organolithium reagents are pyrophoric and will ignite on contact with air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Corrosive and Toxic Materials: 3-Bromopyridine is a toxic and flammable liquid. Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Reactions: Lithiation reactions are often exothermic. Maintain strict temperature control using appropriate cooling baths (e.g., dry ice/acetone).
-
Quenching: The quenching of organolithium reagents can be highly exothermic. Perform quenching at low temperatures and add the quenching agent slowly.
Experimental Protocols
Protocol 1: Lithiation of 3-Bromopyridine with n-Butyllithium (n-BuLi)
This protocol describes the generation of 3-lithiopyridine from 3-bromopyridine using n-butyllithium, followed by quenching with an electrophile, exemplified by the synthesis of 3-pyridine boronic acid.[1][2]
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes for liquid transfer
-
3-Bromopyridine
-
Anhydrous toluene (B28343)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (1 M)
-
Aqueous sodium hydroxide (B78521) (1 M)
-
Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a septum.
-
Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous toluene (e.g., 10 mL per 1 g of 3-bromopyridine). Cool the flask to -50 °C using a dry ice/acetone bath.
-
Add 3-bromopyridine to the cooled solvent.
-
Lithiation: Slowly add n-butyllithium (typically 1.0 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at or below -50 °C. The addition of n-BuLi should be done over a period of 15-30 minutes.
-
Stir the reaction mixture at -50 °C for 30-60 minutes.
-
Quenching with Electrophile (e.g., Triisopropyl borate): Slowly add the electrophile (e.g., triisopropyl borate, 1.1 equivalents) to the solution of 3-lithiopyridine while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl.
-
Adjust the pH to approximately 7 with 1 M aqueous NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Directed Lithiation of 3-Bromopyridine with Lithium Diisopropylamide (LDA)
This protocol is useful for achieving regioselective lithiation, for instance, at the C-4 position.[3] The use of LDA, a strong, non-nucleophilic base, can favor deprotonation over halogen-metal exchange under specific conditions.
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
LDA Preparation (in situ): In a dry, inert-atmosphere flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) to the diisopropylamine solution and stir for 30 minutes at -78 °C to generate LDA.
-
Lithiation: In a separate flask, dissolve 3-bromopyridine (1.0 equivalent) in anhydrous THF and cool to -95 °C.
-
Slowly transfer the freshly prepared LDA solution to the 3-bromopyridine solution via cannula or syringe, maintaining the temperature at -95 °C.
-
Stir the reaction mixture at -95 °C for 1 hour.
-
Quenching and Workup: Follow steps 6-12 from Protocol 1, using the desired electrophile.
Data Presentation
The following table summarizes quantitative data from various reported lithiation reactions of 3-bromopyridine.
| Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| n-BuLi | Toluene | -50 | Triisopropyl borate | 3-Pyridine boronic acid | 87 | [1][2] |
| n-BuLi | THF | -78 | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | Low (6%) | [4] |
| LDA | THF | -95 | DMF | Pyridine-3-carbaldehyde | 85 | [3] |
| LDA (BF3 adduct) | THF | -78 | Benzaldehyde | 3-Bromo-2-(hydroxy(phenyl)methyl)pyridine | N/A | [5][6] |
| LDA (BF3 adduct) | THF | -78 | Iodine | 3-Bromo-2-iodopyridine | N/A | [5][6] |
N/A: Not available in the cited abstract.
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for the lithiation of 3-bromopyridine followed by electrophilic quench.
Caption: Experimental workflow for the lithiation of 3-bromopyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. znaturforsch.com [znaturforsch.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]
Application Notes and Protocols: 3-Acetyl-5-bromopyridine as a Versatile Precursor for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-5-bromopyridine is a highly versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a wide array of novel materials and biologically active compounds.[1] Its unique molecular architecture, featuring a pyridine (B92270) ring functionalized with both an acetyl and a bromo group, offers multiple reactive sites for diverse chemical transformations. This allows for its application in the development of advanced polymers, functional dyes, and metal-organic frameworks (MOFs).[1] Furthermore, its derivatives have shown significant promise in medicinal chemistry, particularly as inhibitors of key signaling pathways implicated in various diseases.[1][2]
These application notes provide detailed protocols and data for utilizing this compound in the synthesis of novel materials and as a scaffold for potential therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 38940-62-4 | [3][4] |
| Molecular Formula | C₇H₆BrNO | [4] |
| Molecular Weight | 200.03 g/mol | [3] |
| Appearance | White to light yellow solid | |
| Melting Point | 90-94 °C | |
| Purity | ≥97% | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |
Application 1: Synthesis of Functional Polymers via Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, paving the way for the synthesis of conjugated polymers with tailored electronic and photophysical properties. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Polymer Precursor Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of pyridine-containing polymer precursors.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask. The reaction concentration should be approximately 0.1 M with respect to this compound.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired coupled product.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 200.03 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.2 | - |
| 3-Acetyl-5-phenylpyridine | 197.23 | - | 85-95 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application 2: Synthesis of Novel Azo Dyes
The acetyl group in this compound can be chemically modified to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce novel azo dyes. These dyes can exhibit interesting photophysical properties and find applications in areas such as textile dyeing, organic pigments, and nonlinear optics.
Experimental Protocol: Synthesis of a Pyridine-Based Azo Dye
This protocol describes a two-step synthesis of a pyridine-based azo dye starting from this compound.
Step 1: Synthesis of 3-Amino-5-bromopyridine (B85033)
A common route to 3-amino-5-bromopyridine involves the reduction of a nitro precursor. A general procedure is adapted here.[5]
Materials:
-
Palladium on activated charcoal (Pd/C)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-bromo-5-nitropyridine (1.0 eq), palladium on activated charcoal (0.05 eq), tetrahydroxydiboron (3.3 eq), acetonitrile, and water.
-
Seal the vessel and place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-amino-5-bromopyridine.
| Reactant | Product | Typical Yield (%) |
| 3-Bromo-5-nitropyridine | 3-Amino-5-bromopyridine | 96 |
Step 2: Diazotization and Azo Coupling
This is a general procedure for the synthesis of azo dyes.[6]
Materials:
-
3-Amino-5-bromopyridine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., phenol, β-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Diazotization: Dissolve 3-amino-5-bromopyridine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring.
-
A colored precipitate of the azo dye will form immediately. Continue stirring for 30 minutes in the ice bath.
-
Isolation: Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry the product.
Synthesis Workflow: Pyridine-Based Azo Dye
Caption: Two-step synthesis of a pyridine-based azo dye.
Application 3: Precursor for p38 MAP Kinase Inhibitors in Drug Development
Derivatives of this compound have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[7][8] The pyridine scaffold serves as a crucial pharmacophore for interacting with the ATP-binding pocket of the p38 enzyme.
Signaling Pathway: p38 MAP Kinase Inhibition
The p38 MAP kinase is activated by various extracellular stimuli, including cytokines and cellular stress. Once activated, it phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors derived from this compound can block this cascade.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of functional materials and potential therapeutic agents. Its reactivity allows for straightforward modification and incorporation into complex molecular architectures. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important chemical building block in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H6BrNO | CID 820423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving yield for 3-Acetyl-5-bromopyridine Suzuki coupling reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity. The electron-withdrawing nature of the acetyl group on the pyridine (B92270) ring presents unique challenges and opportunities in these coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion of my this compound starting material?
A1: Low conversion in Suzuki reactions with electron-deficient substrates like this compound can often be traced back to the initial steps of the catalytic cycle. Key factors include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated. Ensure you are using a fresh batch of palladium precatalyst and ligand. For Pd(II) sources like Pd(OAc)₂, the ligand must be capable of reducing it to Pd(0). Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern, more robust precatalyst.[1]
-
Inefficient Oxidative Addition: While the electron-withdrawing acetyl group generally facilitates this step, other factors like steric hindrance could play a role. The choice of a sufficiently electron-rich and bulky ligand is crucial to promote the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1]
-
Poor Reagent Quality: Ensure your solvents are thoroughly degassed to prevent catalyst oxidation, and verify the integrity of your boronic acid or ester.[2]
Q2: My reaction is producing a significant amount of debrominated starting material (3-acetylpyridine). What causes this and how can I prevent it?
A2: The formation of a debrominated side product is a result of a dehalogenation reaction. This can happen when the palladium complex, after oxidative addition to the this compound, abstracts a hydride from sources like amine bases or alcohol solvents. To minimize this, consider switching to a non-reducing solvent and using carbonate or phosphate (B84403) bases instead of amine-based ones.[2]
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I reduce this side reaction?
A3: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this undesired reaction.[2] To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Using a precatalyst that rapidly forms the active Pd(0) species can minimize the concentration of Pd(II) available for homocoupling.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol (B44631) ester) for my coupling with this compound?
A4: There is a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially under basic conditions.
-
Boronic Esters (e.g., Pinacol Esters): More stable and less prone to degradation and homocoupling, making them easier to handle and store. The trade-off can be a slower reaction rate. For challenging couplings or when reproducibility is critical, using a boronic ester is often recommended.
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low Yield with Significant Unreacted Starting Material
This issue typically points to a problem with the catalyst activation or the initial oxidative addition step.
| Possible Cause | Solution |
| Inactive or Decomposed Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, pre-formed catalyst like a Buchwald G3 precatalyst. Ensure rigorous exclusion of oxygen.[1][2] |
| Inefficient Ligand | The ligand may not be electron-rich or bulky enough. Screen a panel of ligands, including bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). |
| Suboptimal Base | The base may be too weak or poorly soluble. Try stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[1] |
| Incorrect Solvent | The solvent may not be appropriate for the chosen base and catalyst system. Aprotic polar solvents like 1,4-dioxane (B91453), DMF, or toluene, often with a small amount of water, are common. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the temperature, monitoring for any decomposition of starting materials or product. |
Problem 2: Starting Material is Consumed, but the Desired Product Yield is Low
This suggests that while the initial steps of the catalytic cycle are occurring, the reaction is being diverted by side reactions or the product is unstable under the reaction conditions.
| Possible Cause | Solution |
| Protodeboronation of Boronic Acid | Use the corresponding boronic ester (e.g., pinacol ester) for enhanced stability. Use a milder base (e.g., K₂CO₃) or run the reaction under anhydrous conditions if possible, although some water is often necessary for transmetalation.[2] |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[2] A slight excess of the this compound can sometimes favor the cross-coupling pathway. |
| Dehalogenation of Starting Material | Avoid hydride-donating solvents (e.g., alcohols) and bases (e.g., amines). Use carbonate or phosphate bases.[2] |
| Slow Transmetalation | This step is often base-dependent. Ensure the chosen base is appropriate and sufficiently soluble. For electron-deficient pyridines, stronger bases are often required to form the active boronate species.[1] |
| Product Degradation | If the product is unstable at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
Data Presentation: Condition Screening for Analogous Systems
Table 1: Catalyst and Ligand Screening for the Coupling of 3-Bromo-5-(substituted)pyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(dppf)·CH₂Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 12-24 | Good | General starting conditions for electron-deficient bromopyridines.[2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100-110 | 4-12 | High | Buchwald ligands are often effective for challenging couplings.[1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | A classic catalyst, though may be less effective than modern systems.[3] |
| Pd₂(dba)₃ (2-3) | P(t-Bu)₃ (6-9) | KF (3) | Dioxane | 110 | 16 | 82-95 | Effective for heteroaryl chlorides, indicating high activity. |
Table 2: Base and Solvent Effects on the Coupling of Substituted Bromopyridines
| Base (equiv.) | Solvent System | Temp. (°C) | Yield (%) | Notes |
| K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | A common and cost-effective choice. |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good to High | Often provides better results for electron-deficient systems.[3] |
| Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High | Highly effective due to its solubility and basicity, but more expensive. |
| Na₂CO₃ (2) | DMF/H₂O (1:1) | 120 | Moderate | DMF can aid in solubilizing reagents but may lead to side reactions at high temperatures. |
Experimental Protocols
The following are detailed experimental protocols adapted from successful Suzuki couplings of analogous electron-deficient bromopyridines. These should serve as a robust starting point for your experiments with this compound.
Protocol 1: General Procedure using a Pd(II) Precatalyst and a Phosphine (B1218219) Ligand
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[2][4]
Protocol 2: Procedure using a Pre-formed Pd(0) Catalyst
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction and Work-up: Follow steps 4-7 from Protocol 1.[3][4]
Visualizations
References
common side reactions in the synthesis of 3-Acetyl-5-bromopyridine
Welcome to the technical support center for the synthesis of 3-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthetic procedure. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, particularly via a halogen-metal exchange route, can stem from several factors:
-
Poor Quality Reagents: The purity of 3,5-dibromopyridine (B18299) and the accurate concentration of n-butyllithium are critical. Ensure reagents are of high quality and the n-butyllithium has been recently titrated.
-
Inadequate Reaction Conditions: Temperature control is crucial. The initial lithiation step must be conducted at a very low temperature (typically -78 °C) to ensure selectivity and prevent side reactions.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient Quenching: The addition of the acetylating agent, such as N,N-dimethylacetamide, should be carefully controlled to ensure it reacts efficiently with the lithiated intermediate.
Q2: I am observing a significant amount of unreacted 3,5-dibromopyridine in my crude product. How can I improve the conversion?
A2: The presence of unreacted starting material usually points to incomplete lithiation. To address this:
-
Verify n-Butyllithium Concentration: The most common reason for incomplete reaction is an inaccurate concentration of the n-butyllithium solution. It is highly recommended to titrate the solution before use.
-
Optimize Reaction Time: While the halogen-metal exchange is typically fast, ensure sufficient reaction time for the lithiation to go to completion before adding the electrophile.
-
Improve Solubility: Ensure that the 3,5-dibromopyridine is fully dissolved in the solvent (e.g., anhydrous THF) before cooling and adding the n-butyllithium.
Q3: My final product is contaminated with a higher molecular weight impurity. What could this be?
A3: A common side reaction in syntheses involving organometallic intermediates is homocoupling, often referred to as a Wurtz-type reaction. In this case, the lithiated pyridine (B92270) intermediate can react with a molecule of 3,5-dibromopyridine to form a dibromobipyridine derivative. To minimize this, ensure a low reaction temperature and add the n-butyllithium slowly to the solution of 3,5-dibromopyridine to avoid localized high concentrations of the organolithium reagent.
Q4: I have identified an impurity that appears to be a di-acetylated or further functionalized pyridine. How can this be avoided?
A4: The formation of such byproducts can occur if the initially formed ketone product is deprotonated at the acetyl methyl group by the organolithium intermediate, followed by further reaction. Alternatively, if dilithiation occurs, it can lead to di-acetylation. To prevent this:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of the acetylating agent relative to the organolithium reagent.
-
Temperature Management: Maintain a low temperature during the addition of the electrophile and allow the reaction to proceed to completion at that temperature before warming up.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Table 1: Common Problems, Potential Causes, and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive n-butyllithium | Titrate the n-butyllithium solution before use. |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents. Maintain a strict inert atmosphere. | |
| Reaction temperature too high | Ensure the lithiation is performed at -78 °C. | |
| Mixture of Isomers in Product | Incorrect lithiation regioselectivity | Maintain a low temperature (-78 °C) during n-BuLi addition. Use a non-polar solvent like toluene (B28343) to favor lithiation at the 3-position. |
| Significant Amount of Starting Material Remaining | Insufficient n-butyllithium | Use a slight excess (e.g., 1.05-1.1 equivalents) of accurately titrated n-butyllithium. |
| Inefficient stirring | Ensure vigorous stirring, especially if the reaction mixture becomes thick. | |
| Formation of High Molecular Weight Byproducts (e.g., Bipyridines) | Wurtz-type coupling | Add the n-butyllithium solution dropwise to the 3,5-dibromopyridine solution to avoid high local concentrations of the organolithium species. |
| Formation of Tertiary Alcohol Impurity | Reaction of the lithiated intermediate with the ketone product | Add the acetylating agent slowly at low temperature. |
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is based on established methods for the selective lithiation of 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (solution in hexanes)
-
N,N-Dimethylacetamide (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Acetylation: Add N,N-dimethylacetamide (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Quenching and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visual Guides
Diagram 1: Main Synthetic Pathway
Caption: Main reaction pathway for this compound synthesis.
Diagram 2: Common Side Reaction Pathways
Caption: Formation of common side products from 3,5-Dibromopyridine.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Optimization of Palladium Catalyst for 3-Bromopyridine Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 3-bromopyridine (B30812).
Frequently Asked Questions (FAQs)
Q1: Why can 3-bromopyridine be a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge with 3-bromopyridine lies in the electron-deficient nature of the pyridine (B92270) ring and the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low reaction yields.[1][2]
Q2: What are the most common reasons for a low or no yield in a coupling reaction with 3-bromopyridine?
A2: Common causes for low or no product yield include:
-
Inappropriate catalyst system: The choice of palladium precursor and, crucially, the ligand is critical for success.[1]
-
Catalyst deactivation: The pyridine nitrogen can poison the palladium catalyst.[2] Additionally, high temperatures or the presence of oxygen can lead to the formation of inactive palladium black.[3][4]
-
Suboptimal reaction conditions: Incorrect selection of base, solvent, or temperature can significantly hinder the reaction.[1][5]
-
Impure reagents: Impurities in 3-bromopyridine, the coupling partner, or solvents can act as catalyst poisons.[1][3]
-
Atmosphere: These reactions are often sensitive to oxygen, and failure to maintain an inert atmosphere can lead to poor results.[1][4]
Q3: How does the choice of ligand affect the coupling of 3-bromopyridine?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing deactivation. For challenging substrates like 3-bromopyridine, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often required.[2][6] These ligands can shield the palladium center, reducing the likelihood of pyridine coordination and facilitating key steps like oxidative addition and reductive elimination.[2]
Q4: What is a typical starting catalyst loading, and how does it impact the reaction?
A4: A typical starting catalyst loading is between 1-5 mol%.[2] While a higher catalyst loading can sometimes improve yields for difficult couplings, it can also lead to an increase in side reactions and impurities.[2] It is often best to start with a moderate loading and optimize from there.[2]
Q5: Are there specific safety precautions for working with palladium catalysts?
A5: Yes. Finely divided palladium catalysts can be pyrophoric and should be handled in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[2]
Troubleshooting Guide
Problem 1: Low to No Conversion of 3-Bromopyridine
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst System | Evaluate the Palladium Source: Ensure you are using a fresh, reliable source of the palladium precatalyst. Many Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species; inefficient reduction can lead to low activity.[3][7] Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd₂(dba)₃.[3] Ligand Screening: The choice of ligand is often the most critical variable.[3] If a simple ligand like PPh₃ fails, screen a panel of bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[2][6] |
| Catalyst Deactivation by Pyridine Nitrogen | Use Bulky Ligands: Employ sterically hindered ligands that can shield the palladium center and minimize coordination with the pyridine nitrogen.[2] Consider Additives: In some cases, the addition of salts like LiCl may help prevent catalyst poisoning.[2] |
| Suboptimal Base Selection | Base Screening: The base is crucial for the efficiency of the reaction.[1] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often used, though weaker bases like Cs₂CO₃ might be better for sensitive substrates.[5] |
| Incorrect Solvent Choice | Solvent Screening: The solvent affects solubility, kinetics, and catalyst stability.[3] Common choices include toluene, dioxane, and THF.[1] A solvent screen is often necessary to find the optimal medium for your specific reaction.[3] Ensure the solvent is anhydrous and properly degassed.[1][2] |
| Insufficient Inert Atmosphere | Improve Degassing: Oxygen can deactivate the Pd(0) catalyst.[4] Thoroughly degas the solvent and reaction mixture using techniques like the freeze-pump-thaw method and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1][4] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | Control Stoichiometry: Using a slight excess of the 3-bromopyridine can sometimes minimize the homocoupling of a more valuable coupling partner, such as a boronic acid.[8] Ensure Inert Atmosphere: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[6] |
| Dehalogenation of 3-Bromopyridine | Optimize Base and Ligand: Reductive dehalogenation can be a significant side reaction. This can often be minimized by the careful selection of a weaker base or a ligand that favors reductive elimination over competing pathways.[9] |
| High Reaction Temperature | Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition.[2][4] Try running the reaction at the lowest temperature that provides a reasonable conversion rate. |
Quantitative Data Summary
The following tables summarize reaction conditions for various palladium-catalyzed cross-coupling reactions of bromopyridines to provide a reference for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [2] |
| Pd₂(dba)₃ / Ligand | 1.0-1.5 | KF | Dioxane | 110 | Good to Excellent | [2] |
| Pd(OAc)₂ / PPh₃ | 5 | K₂CO₃ | Toluene/Water | 100 | Moderate | [2] |
| Pd(dppf)Cl₂ | Not specified | K₂CO₃ | Dimethoxyethane | 80 | High | [10] |
Table 2: Heck Reaction of Bromopyridines
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 5 | TEA | DMF | 100 | Good | [2] |
| Pd(OAc)₂ / NHC Ligand | 1 | K₂CO₃ | DMF/H₂O | 80 | High | [2] |
Table 3: Sonogashira Coupling of Bromopyridines
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 2-5 | CuI | Et₃N | DMF | 100 | Good to Excellent | [2][11] |
| Pd(CF₃COO)₂ / PPh₃ | 2.5 | CuI | Et₃N | DMF | 100 | 72-96 | [11] |
Table 4: Buchwald-Hartwig Amination of Aminobromopyridines
| Palladium Source | Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 | Morpholine |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 | Morpholine |
| - | RuPhos Precatalyst | LiHMDS | THF | 65 | 83 | Morpholine |
Note: Data in this table is for 3-amino-5-bromopyridine.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[2][10]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[10][12]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2][10]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: General Procedure for Degassing Solvent using Freeze-Pump-Thaw
-
Freeze: Place the flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the stopcock to a high vacuum line and evacuate the flask for several minutes to remove the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. Dissolved gas will bubble out of the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.[4]
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.[4]
Visualizations
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment with 3-bromopyridine.
Caption: A decision-making flowchart for troubleshooting low-yielding 3-bromopyridine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
how to prevent debromination of 3-Acetyl-5-bromopyridine
Welcome to the Technical Support Center for experiments involving 3-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthetic transformations, with a particular focus on preventing the undesired debromination of the pyridine (B92270) ring.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, 3-acetylpyridine, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: What are the primary causes of debromination of this compound?
The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several mechanisms, including:
-
Reaction with solvents: Protic solvents like alcohols can act as hydride sources.
-
Influence of the base: Certain bases, particularly strong ones or those capable of generating hydride species, can promote the formation of Pd-H.
-
Ligand effects: The nature of the phosphine (B1218219) ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination.
-
Elevated temperatures: Higher reaction temperatures can sometimes favor the debromination pathway.
The electron-withdrawing nature of the acetyl group in this compound can make the pyridine ring more electron-deficient, potentially influencing the rate of oxidative addition and the susceptibility to side reactions.
Q3: How does the acetyl group on the pyridine ring affect the likelihood of debromination?
The acetyl group is an electron-withdrawing group, which makes the pyridine ring more electron-deficient. This electronic effect can increase the rate of the initial oxidative addition step in the catalytic cycle of cross-coupling reactions. While this can be beneficial for the desired reaction, a highly active catalyst system, if not properly controlled, might also be more prone to side reactions like debromination. However, compared to electron-donating groups, electron-withdrawing groups generally make the aryl halide less susceptible to protodebromination.
Troubleshooting Guides
Issue 1: Significant formation of the debrominated byproduct, 3-acetylpyridine, is observed.
This is a common issue in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following troubleshooting steps can help minimize this unwanted side reaction.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting and minimizing debromination.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the competing debromination pathway. Consider switching from less bulky ligands like triphenylphosphine (B44618) (PPh₃) to more sterically demanding and electron-rich ligands.
-
Palladium Source: While various palladium sources can be effective, using a well-defined pre-catalyst can sometimes offer better control and reproducibility compared to generating the active Pd(0) species in situ.
-
-
Modify the Base:
-
Strong bases can sometimes accelerate the formation of palladium-hydride species. It is advisable to screen different bases. Weaker inorganic bases are often a good choice to suppress debromination.
-
-
Change the Solvent:
-
Avoid protic solvents like alcohols if debromination is a significant issue. Aprotic solvents are generally preferred. If a mixed solvent system is required, ensure all components are thoroughly degassed.
-
-
Adjust the Temperature:
-
Higher temperatures can increase the rate of debromination. Running the reaction at the lowest effective temperature can often improve the selectivity for the desired product. Monitor the reaction progress closely and avoid unnecessarily long reaction times.
-
Data Presentation: Comparison of Reaction Parameters to Minimize Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Promote reductive elimination of the desired product and stabilize the catalyst.[2] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) | Less likely to act as a hydride source or promote the formation of Pd-H species.[3][4][5][6][7] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) | Minimize the presence of potential hydride donors.[1] |
| Temperature | Lower effective temperature (e.g., 60-80 °C) | Can disfavor the debromination pathway, which may have a higher activation energy. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction, with recommendations to minimize debromination.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.). If using a separate palladium source and ligand, add them at this stage (e.g., Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (5 mol%)). If using a pre-catalyst, add it now (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) and degassed water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Debromination Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and the competing debromination side reaction.
References
Technical Support Center: Troubleshooting Low Reactivity of 3-Acetyl-5-bromopyridine
Welcome to the technical support center for 3-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to overcome low reactivity and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
Low reactivity of this compound in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can be attributed to the electronic properties of the pyridine (B92270) ring. The presence of two electron-withdrawing groups, the acetyl group at the 3-position and the bromine atom at the 5-position, deactivates the pyridine ring. This deactivation can make the initial oxidative addition step of the palladium catalyst to the C-Br bond slower than for more electron-rich aryl bromides.
Q2: Can the nitrogen atom in the pyridine ring interfere with the catalyst?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive catalyst species, thereby reducing the overall reaction rate and yield. The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired catalytic cycle and prevent catalyst deactivation.
Q3: What are the most common side reactions to expect?
Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-acetylpyridine. This is often favored by certain bases and reaction conditions.
-
Homocoupling: The coupling of two molecules of the boronic acid or ester (in Suzuki reactions) or the starting amine (in Buchwald-Hartwig reactions).
-
Protodeborylation: Loss of the boronic acid/ester group from the coupling partner in Suzuki reactions before cross-coupling can occur.
-
Reaction at the acetyl group: The acetyl group's alpha-protons are acidic and can participate in side reactions under strongly basic conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Starting Recommendation | Optimization Strategy |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Use more robust catalysts like PdCl₂(dppf), or modern pre-catalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 (1-3 mol%). Increase catalyst loading to 5-10 mol%. |
| Ligand | (If using Pd source without integrated ligand) | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to accelerate oxidative addition and reductive elimination. |
| Base | Na₂CO₃ (2 equiv.) | Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KF (2-3 equiv.). The choice of base is often solvent-dependent. |
| Solvent | Toluene (B28343)/H₂O (4:1) | Try polar aprotic solvents like 1,4-Dioxane/H₂O (4:1), DMF, or DME. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Temperature | 80 °C | Incrementally increase the temperature to 100-120 °C. For microwave-assisted reactions, temperatures up to 150 °C can be explored. |
| Boronic Acid/Ester | 1.2 equiv. | Ensure the boronic acid is pure and not degraded. Consider using the corresponding pinacol (B44631) ester or MIDA boronate for increased stability. Increase stoichiometry to 1.5-2.0 equiv. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition by both the pyridine nitrogen and the amine coupling partner.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Starting Recommendation | Optimization Strategy |
| Catalyst/Ligand | Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) | Use specialized ligands for challenging couplings, such as BrettPhos or RuPhos. Pre-formed catalysts like BrettPhos-Pd-G3 can improve reproducibility. |
| Base | Cs₂CO₃ (1.5 equiv.) | For less nucleophilic amines, a stronger base like NaOtBu or LHMDS may be required. Ensure the base is finely powdered and dry. |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous. In some cases, a co-solvent like t-butanol can be beneficial. |
| Temperature | 90 °C | Increase the temperature to 100-110 °C. |
| Amine | 1.2 equiv. | For volatile or less reactive amines, increasing the stoichiometry to 1.5-2.0 equivalents may improve the reaction rate. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
By systematically addressing the potential points of failure outlined in these guides, researchers can significantly improve the success rate of reactions involving the challenging but valuable building block, this compound.
Technical Support Center: Catalyst Selection for 3-Acetyl-5-bromopyridine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 3-Acetyl-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The pyridine (B92270) nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Additionally, the electron-withdrawing nature of the acetyl group can affect the reactivity of the C-Br bond, making oxidative addition more difficult compared to electron-rich aryl bromides. Careful selection of a highly active and robust catalyst system is therefore crucial.[2]
Q2: Which catalyst system is a good starting point for a Suzuki-Miyaura coupling with an arylboronic acid?
A2: For a standard Suzuki-Miyaura coupling, a reliable starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos.[2][3] These ligands are effective for challenging substrates, including electron-deficient heteroaryl halides.[3] A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective, used in a solvent system such as dioxane/water or THF/water.[3][4]
Q3: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?
A3: Buchwald-Hartwig amination requires a highly active catalyst system to form the C-N bond.[5] A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is recommended.[3][6] A strong, non-nucleophilic base is essential; sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in anhydrous solvents like toluene (B28343) or dioxane.[3][5]
Q4: Can I perform a Heck reaction with this compound, and what catalyst should I use?
A4: Yes, the Heck reaction is a viable method for coupling this compound with alkenes.[7] An efficient catalyst system often involves a palladium source like Pd(OAc)₂ with a phosphine ligand. For challenging aryl bromides, more robust ligands such as P(t-Bu)₃ can be beneficial.[8] The reaction is typically run in a polar aprotic solvent like DMF or NMP in the presence of an amine base such as triethylamine (B128534) (Et₃N).[9]
Q5: What is a "precatalyst," and why is it often recommended?
A5: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under reaction conditions to form the active catalytic species (e.g., Pd(0)).[2] Using a precatalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G2 complex, offers improved reproducibility by ensuring a consistent ligand-to-metal ratio and can be more resistant to deactivation, simplifying reaction setup as they are often air- and moisture-stable.[2][4]
Catalyst and Condition Selection Guides
The following tables summarize recommended starting conditions for common cross-coupling reactions with this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Precatalysts offer higher stability and reproducibility.[2][4] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands are effective for heteroaryl halides.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ can be superior for electron-deficient substrates.[3] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Aqueous mixtures are common and effective.[3] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating.[3] |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (2-4 mol%) | Precatalysts are highly recommended for C-N coupling.[6] |
| Ligand | RuPhos or XPhos (4-8 mol%) | Sterically hindered ligands are crucial for amination.[3][5] |
| Base | NaOtBu or LiHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required.[3][10] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are critical for success.[3] |
| Temperature | 65-100 °C | Temperature depends on the specific amine and ligand used.[6] |
Table 3: Heck Coupling Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | A common and effective precatalyst for Heck reactions.[11] |
| Ligand | P(o-tolyl)₃ or PPh₃ (2-4 mol%) | Ligand choice can significantly impact yield and selectivity.[12] |
| Base | Et₃N or DIPEA (2-4 equiv.) | Often used as both a base and a co-solvent.[3] |
| Solvent | DMF or NMP (anhydrous) | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for less reactive bromides.[9] |
Troubleshooting Guide
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Problem: Low or no conversion of starting material.
-
Possible Cause 1: Catalyst Inactivity or Decomposition.
-
Solution: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[4] This can be caused by oxygen in the reaction vessel or impurities in the reagents or solvent.[3] Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4] Consider using a more stable and robust precatalyst, which can be more resistant to deactivation.[2]
-
-
Possible Cause 2: Inappropriate Ligand or Base.
-
Solution: The combination of ligand and base is critical. The pyridine nitrogen can inhibit the catalyst, a problem that can often be overcome by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][3] The base strength and solubility are also key factors. For Suzuki couplings, ensure the base is strong enough; Cs₂CO₃ is often more effective than K₂CO₃.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is required.[3] Ensure the base is finely powdered and anhydrous if required.
-
-
Possible Cause 3: Sub-optimal Reaction Conditions.
-
Solution: Most cross-coupling reactions require heating to proceed at an efficient rate.[3] If the reaction is sluggish, consider incrementally increasing the temperature while monitoring for decomposition. The solvent choice can also be critical; ensure it is high-purity and anhydrous (if required).[3]
-
Problem: Formation of significant side products (e.g., homocoupling, dehalogenation).
-
Possible Cause 1: Homocoupling of Boronic Acid (Suzuki Reaction).
-
Solution: This side reaction is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[2] Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure throughout the reaction.
-
-
Possible Cause 2: Hydrodehalogenation (product is 3-acetylpyridine).
-
Solution: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by a base that is too strong or a reaction temperature that is too high.[2] Consider using a weaker base or lowering the reaction temperature. Screening different ligands may also identify a system less prone to this side reaction.[2]
-
Key Factor Relationships in Catalyst Selection
Caption: The choice of catalyst, ligand, base, and solvent is interdependent on the reaction type and coupling partner.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a precatalyst, add it directly (e.g., XPhos Pd G3, 2 mol%).[3]
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.[3]
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.[3]
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 8 mol%), or a precatalyst (e.g., RuPhos precatalyst, 4 mol%). Add this compound (1.0 eq.).[6]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or Toluene), followed by the amine coupling partner (1.2-1.5 eq.).[6]
-
Base Addition: Add the base solution (e.g., LiHMDS, 2.5 equivalents, 1 M in THF) dropwise at room temperature.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for 12-16 hours.[6]
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.org [mdpi.org]
Technical Support Center: Purification of 3-Acetyl-5-bromopyridine
Welcome to the technical support center for the purification of 3-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of impurities from this key synthetic intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities largely depend on the synthetic route used. However, typical impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be compounds like 3-bromopyridine (B30812) or 3,5-dibromopyridine.
-
Over-brominated Byproducts: Dibrominated pyridines, such as 3,5-dibromopyridine, can be a significant impurity if the bromination step is not well-controlled. The synthesis of related bromopyridines often reports the formation of di- and tri-substituted byproducts.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Reagent-derived Impurities: Byproducts from the acetylating agent or other reagents used in the synthesis.
Q2: My crude this compound is a dark oil, but the pure compound should be a solid. What should I do?
A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point. Here are a few troubleshooting steps:
-
Initial Wash: Try washing the crude oil with a non-polar solvent like hexanes or petroleum ether. This can help remove some of the less polar impurities that may be contributing to the oily state.
-
Trituration: Add a small amount of a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to the oil and stir vigorously. This can sometimes induce crystallization of the desired product.
-
Proceed with Column Chromatography: If the above methods fail, it is often best to proceed directly to column chromatography, which is effective at separating the product from the impurities causing it to oil out.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty with crystallization can be due to several factors, including the choice of solvent, the presence of impurities, or supersaturation.
-
Solvent System: Ensure you are using an appropriate solvent system. A good starting point is a binary system of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a solvent in which it is poorly soluble (like hexanes or petroleum ether).
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus, or adding a seed crystal of pure this compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
Purity: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
A4: Co-elution occurs when the polarity of the product and the impurity are very similar. Here are some strategies to improve separation:
-
Adjust Eluent Polarity: A slight decrease in the polarity of the eluent system can often improve separation. For example, if you are using a 20:1 mixture of hexanes:ethyl acetate, try changing to 30:1 or 40:1.
-
Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding more of the polar solvent (e.g., ethyl acetate). This can help to resolve closely eluting spots.
-
Alternative Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, you could try a system of dichloromethane (B109758) and methanol, or toluene (B28343) and ethyl acetate.
-
Different Stationary Phase: While less common for routine purifications, using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel, can alter the elution profile and may resolve the co-eluting compounds.
Quantitative Data on Purification Methods
The following tables summarize typical data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Data
| Parameter | Value |
| Crude Purity (Initial) | 85-90% (by GC-MS) |
| Recrystallization Solvent | Ethyl Acetate / Hexanes |
| Final Purity | >98% (by GC-MS) |
| Typical Recovery | 75-85% |
Table 2: Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexanes:Ethyl Acetate (gradient) |
| Typical Rf of Product | ~0.3 in 4:1 Hexanes:Ethyl Acetate |
| Purity Before Column | 70-85% (by GC-MS) |
| Purity After Column | >99% (by GC-MS) |
| Typical Recovery | 80-90% |
Experimental Protocols
Below are detailed methodologies for the most common purification techniques for this compound.
Protocol 1: Recrystallization
This protocol is suitable for crude this compound that is already in a solid or semi-solid form and has a relatively high initial purity.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be heated gently.
-
Once dissolved, slowly add hexanes dropwise while the solution is still warm, until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying crude this compound that is an oil or has a lower initial purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by slowly increasing the proportion of ethyl acetate (e.g., starting with 50:1 hexanes:ethyl acetate and moving to 20:1, then 10:1, and finally 4:1).
-
Collect Fractions: Collect the eluent in small fractions.
-
Monitor by TLC: Spot each fraction on a TLC plate and elute with a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate). Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Impurity Troubleshooting Logic
Technical Support Center: Handling Bromopyridines in Experimental Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromopyridines.
Troubleshooting Guides
This section offers solutions to common problems encountered during reactions involving bromopyridines.
Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My cross-coupling reaction with a bromopyridine substrate is resulting in low or no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in cross-coupling reactions with bromopyridines are a frequent issue, often stemming from the catalyst system, reaction conditions, or reagent stability. The electron-deficient nature of the pyridine (B92270) ring can pose challenges, and the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium precursor and ligand is critical.[1][2]
-
Problem: The active Pd(0) species may not be forming efficiently, or the chosen ligand is unsuitable for the electron-deficient substrate.[2][3]
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2] For Buchwald-Hartwig aminations, chelating phosphine ligands like BINAP and DPPF can be effective.[4]
-
-
Optimize the Base and Solvent: The base and solvent are crucial for the transmetalation step and overall reaction efficiency.[2]
-
Problem: The base may be too weak or poorly soluble, or the solvent may not adequately dissolve the reagents.[2]
-
Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used.[1] Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and degassed.[1]
-
-
Check Reagent Purity and Stability: Impurities or degradation of starting materials can poison the catalyst.
-
Problem: Bromopyridines can be unstable, and boronic acids are prone to protodeboronation.[2] Older reagents may have degraded.
-
Solution: Use freshly purified reagents. Ensure the bromopyridine has been stored correctly, away from light and moisture. For Suzuki reactions, consider using boronic esters, which can be more stable than boronic acids.
-
-
Control Reaction Temperature: Temperature can significantly impact reaction rate and side reactions.
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.
| Bromopyridine Substrate | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 3-Bromopyridine (B30812) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4-Bromopyridine (B75155) HCl | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2-Bromo-6-methylpyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 80 | 24 | 88 |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Difficulties with Lithiation or Grignard Reagent Formation
Question: I am having trouble forming a lithiopyridine or Grignard reagent from my bromopyridine. What are the common pitfalls?
Answer:
The formation of organometallic reagents from bromopyridines can be challenging due to the reactivity of the pyridine ring and the stability of the reagents themselves.
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture.
-
Problem: Traces of water will quench the organometallic reagent as it forms.
-
Solution: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.
-
-
Activate Magnesium for Grignard Formation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.
-
Problem: The Grignard reaction fails to initiate.
-
Solution: Activate the magnesium by stirring vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
-
Control the Reaction Temperature: These reactions are often performed at low temperatures to prevent side reactions.
-
Problem: At higher temperatures, side reactions such as addition to the pyridine ring can occur. For lithiations, decomposition of the lithiopyridine can also be an issue.
-
Solution: Perform lithiations at low temperatures, typically -78 °C.[6] Grignard reactions may require gentle heating to initiate but should be controlled to prevent runaway reactions.
-
-
Consider the Isomer: The position of the bromine atom on the pyridine ring affects its reactivity.
-
Problem: 2- and 4-bromopyridines are generally more reactive towards metal-halogen exchange than 3-bromopyridine.
-
Solution: For 3-bromopyridine, longer reaction times or the use of more reactive organolithium reagents (e.g., t-BuLi) may be necessary.
-
| Side Reaction | Description | How to Minimize |
| Addition to the Pyridine Ring | The organolithium reagent acts as a nucleophile and adds to the pyridine ring, typically at the 2- or 6-position. | Use non-nucleophilic bases like LDA for deprotonation if applicable. Keep the temperature low (-78 °C or below). |
| Decomposition | Lithiopyridines, especially those without stabilizing groups, can be unstable and decompose over time, even at low temperatures. | Use the freshly prepared lithiopyridine immediately. Avoid prolonged storage. |
| Halogen Dance | The lithium-halogen exchange can be reversible, leading to migration of the lithium to a different position on the ring. | This is highly dependent on the substrate and conditions. Trapping the desired intermediate quickly is key. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Addition of Reagents: Add anhydrous, degassed toluene, followed by the bromopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: A generalized workflow for troubleshooting failed bromopyridine reactions.
Caption: Competing reaction pathways in the lithiation of bromopyridines.
Caption: A decision tree for selecting a suitable purification method for bromopyridines.
Frequently Asked Questions (FAQs)
Q1: My 4-bromopyridine is an HCl salt. Do I need to free-base it before my reaction?
A1: Yes, it is highly recommended to neutralize the HCl salt to the free base before use, especially in reactions sensitive to acid or those requiring a specific base stoichiometry. You can do this by dissolving the salt in water, adding a base like NaOH or K₂CO₃ until the solution is basic, and then extracting the free-base bromopyridine with an organic solvent. However, be aware that free-base 4-bromopyridine can be unstable and may self-oligomerize over time.[7]
Q2: I am seeing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Homocoupling is a common side reaction.[2] To minimize it, you can try using a slight excess of the bromopyridine, lowering the reaction temperature, or changing the catalyst system. Some ligand systems are more prone to promoting homocoupling than others.
Q3: My bromopyridine seems to be decomposing on the silica gel column during purification. What can I do?
A3: Bromopyridines, being basic, can interact strongly with the acidic silica gel, leading to streaking or decomposition.[2] You can try deactivating the silica gel by adding a small amount of triethylamine (B128534) (e.g., 1%) to your eluent. Alternatively, switching to a different stationary phase like neutral alumina can be effective.[2]
Q4: What are the key safety precautions when working with bromopyridines?
A4: Bromopyridines are toxic and should be handled with care in a well-ventilated fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] They can be irritating to the skin, eyes, and respiratory system.[8] Avoid inhalation, ingestion, and skin contact.[10]
Q5: Can I use Grignard reagents with bromopyridines? I've heard it can be problematic.
A5: Yes, but with caution. The formation of pyridyl Grignard reagents can be sluggish and prone to side reactions like Wurtz coupling (formation of bipyridyls). Using an auxiliary reagent like ethyl bromide can help initiate the reaction.[8] It's crucial to use highly activated magnesium and strictly anhydrous conditions. An alternative is to perform a halogen-metal exchange with a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures.[11]
Q6: What is the general order of reactivity for bromopyridine isomers in cross-coupling reactions?
A6: Generally, the reactivity follows the order 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. The C-Br bonds at the 2- and 4-positions are more activated towards oxidative addition due to the electronic influence of the nitrogen atom.
Q7: My Buchwald-Hartwig amination of a 3-bromopyridine is failing. Are these substrates particularly difficult?
A7: Yes, 3-bromopyridines can be challenging substrates for Buchwald-Hartwig amination. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Success often requires careful selection of sterically hindered and electron-rich ligands to promote the catalytic cycle.[1] Re-evaluating your choice of base and ensuring all reagents are pure and dry are critical troubleshooting steps.[1]
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
minimizing homocoupling in Suzuki reactions with bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. Our focus is on practical solutions to common challenges, with a specific emphasis on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions with bromopyridines?
A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl byproduct and regenerating Pd(0). This side reaction consumes your boronic acid, reduces the yield of the desired product, and can complicate purification.
Q2: How can I visually identify if homocoupling is a significant issue in my reaction?
A2: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.
Q3: Can the choice of palladium precursor influence the extent of homocoupling?
A3: Yes. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step. Using a Pd(0) source directly, like Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate this issue.
Q4: Are bromopyridines particularly challenging substrates for Suzuki reactions?
A4: Yes, bromopyridines can be challenging. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can affect the reaction rate and efficiency, sometimes indirectly favoring side reactions like homocoupling if the desired cross-coupling is slow.
Q5: My reaction is not proceeding to completion. What are the likely causes?
A5: Low or no conversion can stem from several factors. Catalyst inhibition by the pyridine nitrogen is a common issue. Other potential causes include an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or instability of the boronic acid, which can be prone to protodeboronation.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
This guide provides a systematic approach to minimizing or eliminating homocoupling in your Suzuki coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
This guide addresses common reasons for reaction failure or low yields with bromopyridine substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Data Presentation: Comparison of Reaction Conditions
The selection of catalyst, ligand, and base is critical for a successful Suzuki reaction with bromopyridines. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 2-Bromopyridine (B144113) Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Phenylboronic acid | 70-80 | - | 60 | [2] |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Isopropanol/H₂O (1:1) | Phenylboronic acid | 80 | 0.5 | 95 | [3][4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | Aryl boronic acid pinacol ester | 80-100 | 12-24 | - | [5] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Arylboronic pinacol ester | 100 | 16-24 | 3-15 | [6] |
| Pd₂(dba)₃ | Ligand 1* | KF | Dioxane | Lithium triisopropyl 2-pyridylboronate | RT | - | 74 | [7] |
*Ligand 1 refers to a specific phosphite (B83602) or phosphine oxide ligand from the cited study.[7]
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Solvent System | Yield (%) | Reference |
| Na₂CO₃ | DMF/H₂O | 98 | [8] |
| K₂CO₃ | DMF/H₂O | - | [9] |
| K₃PO₄ | DMF/H₂O | - | [1] |
| NaOH | DMF/H₂O | Ineffective | [8] |
| KOH | - | - | [6] |
| KF | Dioxane | - | [7] |
| CsF | DME-H₂O | Excellent | [10] |
| TEA (Triethylamine) | - | Lower than inorganic bases | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid (Ligand-Free)
This protocol is adapted from a procedure demonstrating a fast, oxygen-promoted, ligand-free Suzuki reaction.[4]
Materials:
-
2-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Isopropanol/Water (1:1 mixture)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (2 mol%).
-
Add the isopropanol/water (1:1) solvent mixture.
-
Heat the reaction mixture to 80 °C and stir. The reaction is often complete in under an hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine using a Pd(0) Source and Phosphine Ligand
This protocol is a general guideline for reactions requiring an inert atmosphere to minimize homocoupling.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.0-1.5 mol%)
-
Phosphine ligand (e.g., SPhos, P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., K₃PO₄, KF, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid/ester, base, palladium catalyst, and ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting, as side reactions like homocoupling can interfere with these steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Verifying the Molecular Structure of 3-Acetyl-5-bromopyridine: A Comparative NMR Analysis
In the landscape of pharmaceutical research and development, unequivocal structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular framework of a substance. This guide presents a comparative analysis of the ¹H and ¹³C NMR data of 3-Acetyl-5-bromopyridine against two structurally related alternatives, 3-acetylpyridine (B27631) and 3-bromo-5-cyanopyridine, to underscore the power of NMR in unambiguous structural elucidation.
This document provides researchers, scientists, and drug development professionals with a clear comparison of experimental NMR data, detailed experimental protocols for data acquisition, and a logical workflow for structural confirmation.
Comparative NMR Data Analysis
The structural integrity of this compound can be confidently established by comparing its NMR spectral data with that of closely related pyridine (B92270) derivatives. The following table summarizes the key ¹H and ¹³C NMR chemical shifts (δ) for this compound and two selected alternatives: 3-acetylpyridine and 3-bromo-5-cyanopyridine. The distinct substitution patterns on the pyridine ring in these molecules lead to unique and identifiable NMR spectra.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | H-2: ~8.8 ppm (d) H-4: ~8.3 ppm (t) H-6: ~9.1 ppm (d) -CH₃: ~2.6 ppm (s) | C-2: ~152 ppm C-3: ~135 ppm C-4: ~139 ppm C-5: ~121 ppm C-6: ~155 ppm -C=O: ~196 ppm -CH₃: ~27 ppm |
| 3-Acetylpyridine [1][2][3] | H-2: 9.14 ppm (d) H-4: 8.25 ppm (dt) H-5: 7.45 ppm (ddd) H-6: 8.78 ppm (dd) -CH₃: 2.63 ppm (s) | C-2: 153.8 ppm C-3: 132.0 ppm C-4: 123.7 ppm C-5: 135.5 ppm C-6: 149.5 ppm -C=O: 196.8 ppm -CH₃: 26.8 ppm |
| 3-Bromo-5-cyanopyridine | H-2: ~8.9 ppm (d) H-4: ~8.5 ppm (t) H-6: ~9.0 ppm (d) | C-2: ~153 ppm C-3: ~123 ppm C-4: ~142 ppm C-5: ~110 ppm C-6: ~156 ppm -CN: ~116 ppm |
Note: The data for this compound and 3-Bromo-5-cyanopyridine are approximate values based on typical chemical shifts for substituted pyridines and may vary slightly based on solvent and experimental conditions.
The presence of the bromine atom in this compound significantly influences the chemical shifts of the pyridine ring protons and carbons compared to 3-acetylpyridine. The electron-withdrawing nature of the bromine atom and the acetyl group leads to a general downfield shift of the ring protons. In contrast, 3-bromo-5-cyanopyridine, lacking the acetyl group, presents a different chemical shift pattern, particularly for the carbons directly attached to the substituents. The distinct singlet for the methyl protons of the acetyl group in both this compound and 3-acetylpyridine is a key identifier absent in 3-bromo-5-cyanopyridine.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for the analysis of substituted pyridine compounds.[4][5][6]
Sample Preparation:
-
Weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a substituted pyridine, such as this compound, using NMR spectroscopy.
Caption: Workflow for structural confirmation using NMR.
This workflow begins with sample preparation, followed by the acquisition of both ¹H and ¹³C NMR spectra. The raw data (FID) is then processed and analyzed to yield interpretable spectra. From these spectra, a proposed structure is elucidated. This proposed structure is then critically compared with the spectral data of known alternative compounds. A conclusive structural confirmation is achieved when the experimental data for the compound under investigation is consistent and uniquely different from the alternatives.[7]
References
- 1. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]
- 2. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 3-Acetyl-5-bromopyridine and Other Substituted Pyridines
For researchers and drug development professionals, the pyridine (B92270) scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle is paramount for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth comparison of the reactivity of 3-acetyl-5-bromopyridine against other substituted pyridines in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The inclusion of detailed experimental protocols and quantitative data aims to facilitate informed decisions in synthetic planning and execution.
Reactivity Overview
The reactivity of a substituted pyridine is intricately linked to the electronic nature and position of its substituents. In this compound, the bromine atom at the 3-position is situated at a site that is inherently less reactive towards nucleophilic aromatic substitution compared to the 2-, 4-, and 6-positions. However, the presence of the electron-withdrawing acetyl group at the 5-position can influence the overall electron density of the ring, thereby modulating its reactivity in various transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic environment of the carbon-bromine bond. Electron-withdrawing groups can enhance the rate of oxidative addition of the palladium catalyst, a key step in the catalytic cycle.
The following table presents a comparison of reported yields for the Suzuki-Miyaura coupling of various substituted bromopyridines with arylboronic acids.
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (inferred) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 18 | ~70-85 | [1] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 | [1] |
| 3-Bromopyridine (B30812) | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 2 | 95 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 98 | [3] |
Note: The yield for this compound is inferred from the closely related N-[5-bromo-2-methylpyridin-3-yl]acetamide.[1] Direct experimental data for this compound under these specific conditions was not available in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for a structurally similar substrate.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-acetyl-5-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity of the bromopyridine substrate is influenced by both steric and electronic factors. Electron-deficient pyridines are generally good substrates for this reaction.
The following table compares the yields of the Buchwald-Hartwig amination for different bromopyridines with various amines.
| Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (estimated) | Morpholine (B109124) | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 12 | ~60-80 | [4] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene (neat) | 110 | 12 | 75 | [4] |
| 3-Amino-5-bromopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 83 | [5] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 | [6] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [7] |
Note: The yield for this compound is an estimation based on the reactivity of 3-bromopyridine under similar conditions.[4] The electron-withdrawing acetyl group is expected to facilitate the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from a general procedure for the amination of heteroaryl halides.[4]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(5-(morpholin-4-yl)pyridin-3-yl)ethan-1-one.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is highly dependent on the position of the leaving group. The 2-, 4-, and 6-positions are activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The 3- and 5-positions, being meta-like to the nitrogen, are significantly less reactive.
For this compound, the bromine atom is at the 5-position, a non-activated site. However, the presence of the strongly electron-withdrawing acetyl group at the 3-position can provide some activation, although it is not as effective as substituents at the ortho or para positions (2-, 4-, 6-). Therefore, harsh reaction conditions are generally required for SNAr at the 3- or 5-position of a pyridine ring.
Direct comparative quantitative data for the SNAr of this compound is scarce. However, the general reactivity trend for halopyridines in SNAr is well-established: 4-halopyridine > 2-halopyridine >> 3-halopyridine.
The following table provides a qualitative comparison of reactivity.
| Substrate | Position of Leaving Group | Activating Group(s) | Expected Reactivity |
| This compound | 5 (meta-like) | 3-Acetyl (meta-directing) | Low |
| 2-Bromopyridine | 2 (ortho) | - | Moderate |
| 4-Chloropyridine | 4 (para) | - | High |
| 3,5-Dibromopyridine | 3 and 5 (meta-like) | 5-Bromo (weakly deactivating) | Very Low |
| 2-Chloro-5-nitropyridine (B43025) | 2 (ortho) | 5-Nitro (para to leaving group) | Very High |
Experimental Protocol: Nucleophilic Aromatic Substitution of a Halopyridine
This protocol is a general procedure for the SNAr of an activated halopyridine and can be adapted for less reactive substrates by using more forcing conditions (higher temperature, stronger nucleophile/base, microwave irradiation). This is based on a procedure for 3-bromo-5-chloropyrazine-2-carbonitrile.[4]
Materials:
-
Halopyridine substrate (e.g., 2-chloro-5-nitropyridine as a reactive example)
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., methanol (B129727) or DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the halopyridine (1.0 mmol, 1.0 equiv.) and the solvent (10 mL).
-
Add the nucleophile (1.2 mmol, 1.2 equiv.) to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (monitoring by TLC or LC-MS). For unactivated substrates like this compound, significantly higher temperatures (e.g., 150-200 °C in a sealed tube or microwave reactor) and a stronger nucleophile/base system may be necessary.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a versatile building block for the synthesis of substituted pyridines. Its reactivity is a balance of the inherent electronic properties of the pyridine ring and the influence of the acetyl and bromo substituents. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the electron-withdrawing acetyl group likely enhances its reactivity, making it a viable substrate. For nucleophilic aromatic substitution, the position of the bromine at a non-activated site renders it less reactive than its 2- and 4-substituted counterparts, typically requiring more forcing reaction conditions. The data and protocols presented in this guide offer a valuable resource for chemists engaged in the synthesis and development of novel pyridine-based compounds.
References
Comparative Guide to the Synthesis of 3-Acetyl-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-Acetyl-5-bromopyridine, a key intermediate in pharmaceutical research and development. The following sections detail validated synthetic methodologies, presenting key performance indicators in a comparative format. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: a classical organometallic approach utilizing a Grignard or organolithium reagent, and a modern palladium-catalyzed cross-coupling reaction. The choice of route may depend on factors such as available starting materials, desired scale, and tolerance for specific reagents.
| Parameter | Route 1: Organometallic Acetylation | Route 2: Palladium-Catalyzed Cross-Coupling |
| Starting Material | 3,5-Dibromopyridine (B18299) | 3-Bromopyridine |
| Key Reagents | n-Butyllithium or Isopropylmagnesium chloride, N,N-Dimethylacetamide (DMA) or Acetyl chloride | Organotin or Organozinc reagent, Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| Typical Yield | 65-85% | 70-95% |
| Reaction Time | 2-4 hours | 8-24 hours |
| Reaction Temperature | -78 °C to room temperature | Room temperature to 100 °C |
| Key Advantages | Utilizes readily available starting materials. Relatively short reaction time. | High yields and functional group tolerance. Milder reaction conditions are often possible. |
| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric organolithium reagents. | Toxicity of organotin reagents (Stille coupling). Cost of palladium catalysts. |
Synthetic Route 1: Organometallic Acetylation of 3,5-Dibromopyridine
This widely-used approach involves the selective metal-halogen exchange at the 3-position of 3,5-dibromopyridine, followed by quenching with an acetylating agent. The higher reactivity of the bromine atom at the 3-position compared to the 5-position under these conditions allows for regioselective functionalization.
Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) or Isopropylmagnesium chloride (i-PrMgCl) in THF
-
N,N-Dimethylacetamide (DMA) or Acetyl Chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.05 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
N,N-Dimethylacetamide (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.
Logical Workflow for Organometallic Acetylation
Caption: Workflow for the synthesis of this compound via organometallic acetylation.
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling reactions, such as the Stille or Negishi coupling, offer a powerful alternative for the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent (organotin for Stille, organozinc for Negishi) with an aryl halide in the presence of a palladium catalyst.
Conceptual Experimental Protocol (Stille Coupling)
Materials:
-
3-Bromo-5-(tributylstannyl)pyridine (can be prepared in situ or pre-formed)
-
Acetyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene (B28343) or dioxane
-
Saturated aqueous potassium fluoride (B91410) (KF) solution (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-5-(tributylstannyl)pyridine (1.0 eq) in anhydrous toluene is added acetyl chloride (1.2 eq) and the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere and stirred for 8-12 hours, or until TLC/GC-MS analysis indicates completion of the reaction.
-
The reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is washed with a saturated aqueous KF solution to remove tin byproducts, followed by water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Signaling Pathway for Palladium-Catalyzed Cross-Coupling (Stille)
A Comparative Guide to Assessing the Purity of 3-Acetyl-5-bromopyridine using HPLC and GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Acetyl-5-bromopyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for this purpose. This guide provides a detailed comparison of these techniques for the purity assessment of this compound, complete with experimental protocols and data presentation.
Overall Workflow for Purity Assessment
The purity assessment of a pharmaceutical intermediate such as this compound follows a structured workflow. This process begins with sample preparation, followed by chromatographic analysis to separate the main component from any impurities. The final step involves data analysis to quantify the purity and identify any contaminants.
Caption: A general workflow for the purity assessment of this compound.
Quantitative Data Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility of the compound and its impurities, thermal stability, and the desired sensitivity and resolution. Below is a table summarizing the expected performance of each technique for this specific analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. |
| Applicability | Well-suited for this compound due to its relatively low volatility and good solubility in common organic solvents. | Applicable, but may require higher temperatures due to the compound's melting point of 90-94°C.[1] |
| Potential for Thermal Degradation | Low, as the analysis is performed at or near ambient temperature. | Higher risk of degradation for thermally labile impurities, although the parent compound is likely stable enough. |
| Typical Stationary Phase | Reversed-phase C18 or Phenyl column. | Non-polar (e.g., 5% phenyl-methylpolysiloxane) or medium-polarity capillary column.[2] |
| Typical Mobile Phase | Acetonitrile (B52724)/water or methanol/water gradients with a buffer. | Inert carrier gas (e.g., Helium or Nitrogen). |
| Detection | UV-Vis (Diode Array Detector) is highly effective due to the aromatic nature of the compound. | Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification.[3] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD) | < 1.0% | < 1.5% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound by HPLC and GC are provided below. These protocols are based on general methods for pyridine (B92270) derivatives and are intended as a starting point for method development and validation.[2][4]
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-27 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane (B109758) or ethyl acetate (B1210297) to obtain a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Method Comparison: Advantages and Disadvantages
The selection of an analytical method is a critical decision in quality control. The following diagram illustrates the logical relationships between the advantages and disadvantages of HPLC and GC for the analysis of this compound.
Caption: Advantages and disadvantages of HPLC and GC for purity analysis.
Alternative Purity Assessment Techniques
While HPLC and GC are the most common chromatographic methods for purity determination, other analytical techniques can provide valuable complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation and the detection of impurities with different chemical structures. Quantitative NMR (qNMR) can also be employed for purity assessment without the need for a reference standard of the impurity.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline substances by measuring the melting point depression caused by impurities.
References
comparative analysis of catalysts for Suzuki coupling of 3-bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its application in the synthesis of bi-heteroaryl compounds, particularly those containing a pyridine (B92270) moiety, is of paramount importance in the development of pharmaceuticals and functional materials.[1] The choice of catalyst is a critical parameter influencing reaction yield, scope, and overall efficiency. This guide provides a comparative analysis of common catalysts for the Suzuki coupling of 3-bromopyridine (B30812) substrates, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The efficacy of a catalyst system in the Suzuki coupling of 3-bromopyridines is highly dependent on the palladium or nickel source, the nature of the ligand, the base, and the solvent system employed. Below is a summary of the performance of various catalytic systems in the coupling of 3-bromopyridines and related substrates with arylboronic acids.
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453) | Arylboronic acid | 80-100 | 2-24 | High | 2-5 | [1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified | [1] |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | Morpholine (Buchwald-Hartwig) | 65 | 12-16 | 83 | 2 (Pd), 8 (ligand) | [3] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | Morpholine (Buchwald-Hartwig) | 65 | 12-16 | 76 | 2 (Pd), 8 (ligand) | [3] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | (Hetero)arylboronic acids | Not specified | Not specified | Moderate to Excellent | Not specified | [4] |
| G-Ni/Pd (3/2) | - | Not specified | Not specified | Phenylboronic acid | Not specified | 0.5 | 80 | Not specified | [5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol / 2-Me-THF | Aryl boronic acids | 100 | 12 | Good to Excellent | 5 | [6] |
Note: The data presented is compiled from various sources and may involve different substituted bromopyridines or arylboronic acids. Direct comparison should be made with caution, as optimal conditions are substrate-dependent.[3]
Experimental Workflow and Protocols
A generalized workflow for the Suzuki coupling of 3-bromopyridines is essential for reproducibility and optimization. The following diagram illustrates a typical experimental sequence.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of 3-bromopyridines.
Detailed Experimental Protocols
Below are representative protocols for palladium and nickel-catalyzed Suzuki coupling reactions of 3-bromopyridines. These are starting points and may require optimization for specific substrates.[2]
Protocol 1: Palladium-Catalyzed Suzuki Coupling (General Procedure)
This protocol is adapted from standard methodologies for the coupling of bromopyridines.[1][2]
Materials:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[8]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equiv).[1][2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][8] The reaction is typically complete within 2-24 hours.[1][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure coupled product.[1][2]
Protocol 2: Nickel-Catalyzed Suzuki Coupling in Green Solvents
This protocol highlights the use of a more environmentally friendly solvent system with a nickel catalyst.[6]
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (4.5 equiv)
-
t-amyl alcohol or 2-Me-THF (solvent)
-
Hexamethylbenzene (B147005) (internal standard for NMR yield determination)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromopyridine, arylboronic acid, NiCl₂(PCy₃)₂, K₃PO₄, and hexamethylbenzene in a reaction vessel.
-
Solvent Addition: Add the green solvent (t-amyl alcohol or 2-Me-THF).
-
Reaction: Seal the vessel and heat the mixture at 100 °C for 12 hours.[6]
-
Analysis: After cooling to room temperature, the yield can be determined by ¹H NMR analysis of the crude reaction mixture using the internal standard.[6] For isolation, a standard aqueous work-up and chromatographic purification would be performed.
Catalyst Selection Considerations
-
Palladium Catalysts: Palladium-based catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are the most widely used and are effective for a broad range of substrates.[1] The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often providing higher activity.
-
Nickel Catalysts: Nickel catalysts are a more cost-effective and earth-abundant alternative to palladium.[9] They have shown high efficiency, particularly for challenging substrates, and can be effective in more environmentally friendly "green" solvents.[6][10]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, the use of aqueous solvent mixtures is common, and bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed. Microwave irradiation can also be used to significantly reduce reaction times.[8]
The reactivity of the C-Br bond in 3-bromopyridine is generally higher than that of a C-Cl bond, allowing for milder reaction conditions and often leading to higher yields.[11] For any new substrate combination, it is recommended to perform small-scale trials to determine the most efficient and economical catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 3-Acetyl-5-bromopyridine and Its Key Reaction Products
A detailed analysis of the spectral shifts and structural transformations of 3-Acetyl-5-bromopyridine upon reduction, Suzuki coupling, and Wittig reaction, providing valuable data for researchers in drug discovery and organic synthesis.
This guide presents a comprehensive spectroscopic comparison of this compound and its derivatives resulting from three fundamental organic transformations: reduction of the acetyl group, Suzuki cross-coupling at the bromine-substituted position, and a Wittig reaction at the acetyl carbonyl. The distinct changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provide a clear roadmap for characterizing these transformations.
Spectroscopic Data of this compound
This compound serves as a versatile starting material in the synthesis of various pyridine (B92270) derivatives. Its core structure possesses a bromine atom at the 5-position and an acetyl group at the 3-position of the pyridine ring. The spectroscopic data for this compound are summarized below. While specific experimental ¹H and ¹³C NMR data were not found in the searched literature, data for structurally similar compounds are provided for comparative purposes.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| ¹H NMR (Predicted) | Aromatic protons in the pyridine ring are expected between δ 7.5-9.0 ppm. The methyl protons of the acetyl group would appear as a singlet around δ 2.5-2.7 ppm. |
| ¹³C NMR (Predicted) | The carbonyl carbon of the acetyl group is anticipated around δ 197-200 ppm. Aromatic carbons would resonate in the δ 120-155 ppm region. The methyl carbon is expected around δ 26 ppm. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in the acetyl group is typically observed around 1680-1700 cm⁻¹. C-Br stretching vibrations are expected in the fingerprint region.[1] |
| Mass Spectrometry | The molecular ion peak (M⁺) would appear at m/z 199 and an M+2 peak of similar intensity at m/z 201, characteristic of the presence of a bromine atom. |
| Raman Spectroscopy | Raman spectra are also available for this compound.[1] |
Spectroscopic Comparison with Reaction Products
The reactivity of the acetyl and bromo functionalities allows for a range of chemical modifications, each resulting in predictable and observable changes in the spectroscopic signatures of the products.
Reduction of the Acetyl Group: Formation of 1-(5-bromopyridin-3-yl)ethanol
The reduction of the ketone in this compound, for instance using sodium borohydride (B1222165) (NaBH₄), yields the corresponding secondary alcohol, 1-(5-bromopyridin-3-yl)ethanol.
Table 2: Spectroscopic Data for 1-(5-bromopyridin-3-yl)ethanol
| Spectroscopic Technique | Observed Features |
| ¹H NMR | The appearance of a new quartet around δ 4.8-5.0 ppm for the methine proton (CH-OH) and a doublet around δ 1.5 ppm for the methyl group. A broad singlet for the hydroxyl proton (OH) is also expected. |
| ¹³C NMR | The carbonyl signal (around δ 197-200 ppm) disappears and a new signal for the carbon bearing the hydroxyl group (CH-OH) appears in the δ 65-75 ppm range. |
| IR Spectroscopy | The strong C=O stretching band disappears and a broad O-H stretching band appears in the region of 3200-3600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak shifts to m/z 201 (and M+2 at 203), reflecting the addition of two hydrogen atoms. |
Suzuki Cross-Coupling: Formation of 3-Acetyl-5-phenylpyridine
The bromine atom on the pyridine ring can be readily substituted via a Suzuki cross-coupling reaction with phenylboronic acid, leading to the formation of 3-Acetyl-5-phenylpyridine.
Table 3: Spectroscopic Data for 3-Acetyl-5-phenylpyridine
| Spectroscopic Technique | Observed Features |
| ¹H NMR | New signals corresponding to the protons of the newly introduced phenyl group appear in the aromatic region (δ 7.2-7.8 ppm). |
| ¹³C NMR | Additional signals for the phenyl group carbons appear in the aromatic region of the spectrum. The signal for the carbon previously bonded to bromine will show a significant upfield or downfield shift. |
| IR Spectroscopy | The spectrum remains largely similar to the starting material in the functional group region, with the characteristic C=O stretch still present. New bands corresponding to the phenyl group may be observed. |
| Mass Spectrometry | The molecular ion peak shifts to m/z 197, and the isotopic pattern for bromine is absent. |
Wittig Reaction: Formation of 3-Bromo-5-(1-propen-2-yl)pyridine
The carbonyl group of this compound can undergo a Wittig reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (generated from methyltriphenylphosphonium (B96628) bromide), to form an alkene, 3-bromo-5-(1-propen-2-yl)pyridine.
Table 4: Spectroscopic Data for 3-Bromo-5-(1-propen-2-yl)pyridine
| Spectroscopic Technique | Observed Features |
| ¹H NMR | The singlet for the acetyl methyl protons is replaced by signals characteristic of a terminal alkene: two singlets (or narrow multiplets) for the geminal vinylic protons around δ 5.0-5.5 ppm and a singlet for the methyl group on the double bond. |
| ¹³C NMR | The carbonyl carbon signal disappears and is replaced by two new signals for the sp² carbons of the alkene, typically in the δ 110-150 ppm range. |
| IR Spectroscopy | The strong C=O stretching band disappears and is replaced by a C=C stretching band around 1640-1660 cm⁻¹ and C-H stretching bands for the vinylic protons above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak appears at m/z 198 (and M+2 at 200), reflecting the replacement of the oxygen atom with a CH₂ group. |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of the starting material and its derivatives are crucial for obtaining reliable spectroscopic data. The following are generalized protocols for the reactions discussed.
General Procedure for Spectroscopic Analysis:
-
NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer, with samples prepared as KBr pellets or as a thin film.
-
Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.
Synthesis Protocols:
-
Reduction of this compound: To a solution of this compound in methanol (B129727) at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by quenching with water and extraction with an organic solvent.
-
Suzuki Coupling of this compound: A mixture of this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed.
-
Wittig Reaction of this compound: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of this compound is then added, and the reaction is allowed to proceed to completion.
Logical Flow of Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its reaction products.
Caption: Workflow for the spectroscopic comparison of this compound and its products.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and how these are altered through common synthetic transformations. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these and similar compounds.
References
Comparative Guide to Product Identity Confirmation in Palladium-Catalyzed Cross-Coupling Reactions of 3-Acetyl-5-bromopyridine
This guide provides a comparative analysis of two common palladium-catalyzed cross-coupling reactions, Suzuki and Buchwald-Hartwig amination, utilizing 3-Acetyl-5-bromopyridine as the starting material. The focus is on the methodologies for confirming the identity of the resulting substituted pyridine (B92270) products, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in designing and executing synthetic strategies and in the rigorous characterization of their target molecules.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Accurate and thorough product characterization is critical to ensure the integrity of subsequent biological or material science studies. This guide compares the synthesis and product identity confirmation of a representative 3-acetyl-5-arylpyridine via Suzuki coupling and a 3-acetyl-5-aminopyridine derivative via Buchwald-Hartwig amination.
Reaction Comparison: Suzuki vs. Buchwald-Hartwig
The choice between Suzuki and Buchwald-Hartwig reactions depends on the desired functionality to be introduced at the 5-position of the pyridine ring. The Suzuki coupling introduces a carbon-carbon bond, typically with an aryl or vinyl group, while the Buchwald-Hartwig amination forms a carbon-nitrogen bond.
Logical Workflow for Product Synthesis and Confirmation
The following diagram illustrates the general workflow from starting material to a fully characterized product for both reaction types.
Caption: General workflow for synthesis and product confirmation.
I. Suzuki Coupling: Synthesis of 3-Acetyl-5-arylpyridines
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. In this example, this compound is coupled with an arylboronic acid. The data presented below is based on the analogous coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, providing a strong reference for expected outcomes[1].
Experimental Protocol: General Procedure for Suzuki Coupling
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL) is added the respective arylboronic acid (1.1 mmol), K₃PO₄ (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 10 minutes and then refluxed at 90 °C for 18 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Data Presentation: Product Characterization
The following table summarizes the characterization data for a representative product, 1-(5-(4-methylphenyl)pyridin-3-yl)ethanone, based on the closely related synthesis of 2-methyl-5-(4-methylphenyl)pyridin-3-amine[1].
| Product | Yield (%) | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | MS (EI) m/z |
| 1-(5-(4-methylphenyl)pyridin-3-yl)ethanone | ~85 | 9.15 (d, J=2.0 Hz, 1H), 8.60 (t, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 2.65 (s, 3H), 2.40 (s, 3H) | 197.0, 151.0, 148.0, 139.0, 135.0, 134.0, 132.0, 130.0, 127.0, 26.5, 21.0 | 211 (M⁺) |
Note: The NMR data is a hypothetical representation based on the structure and data from analogous compounds.
Signaling Pathway of the Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling reaction.
II. Buchwald-Hartwig Amination: Synthesis of 3-Acetyl-5-aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section details the synthesis of a 3-acetyl-5-(dialkylamino)pyridine. The provided protocol and data are based on established methods for the amination of bromopyridines[2][3].
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.06 mmol), and NaOtBu (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (B28343) (5 mL) is added, and the mixture is heated at 80-100 °C for 4-16 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Data Presentation: Product Characterization
The following table summarizes the expected characterization data for a representative product, 1-(5-(piperidin-1-yl)pyridin-3-yl)ethanone.
| Product | Yield (%) | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 1-(5-(piperidin-1-yl)pyridin-3-yl)ethanone | ~70-90 | 8.80 (d, J=2.5 Hz, 1H), 8.15 (d, J=2.5 Hz, 1H), 7.60 (t, J=2.5 Hz, 1H), 3.20 (t, J=5.5 Hz, 4H), 2.60 (s, 3H), 1.70 (m, 4H), 1.60 (m, 2H) | 197.5, 155.0, 145.0, 130.0, 125.0, 50.0, 26.5, 25.5, 24.0 | 219 (M+H)⁺ |
Note: The NMR data is a hypothetical representation based on the structure and known chemical shifts for similar compounds.
Signaling Pathway of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The confirmation of product identity in reactions involving this compound relies on a combination of robust synthetic protocols and comprehensive analytical techniques. Both Suzuki and Buchwald-Hartwig reactions provide efficient routes to novel substituted pyridines. The provided experimental procedures and comparative data serve as a valuable resource for researchers. Thorough characterization using NMR, mass spectrometry, and potentially other techniques like IR spectroscopy and elemental analysis is essential to unequivocally confirm the structure of the synthesized compounds. The choice of reaction will be dictated by the desired final product, but the principles of purification and characterization remain consistent and crucial for reliable scientific outcomes.
References
Cross-Validation of Analytical Techniques for Bromopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bromopyridine compounds is critical in pharmaceutical research and development, as these entities are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence and quantity of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an objective comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of bromopyridine compounds. The comparison is supported by illustrative experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs and for cross-validating their analytical methods.
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. In contrast, Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for impurity identification.
The choice between HPLC and GC-MS for the analysis of bromopyridine compounds depends on the specific characteristics of the analyte and potential impurities, including their volatility, thermal stability, and polarity.
Quantitative Data Summary
To facilitate a direct comparison of the two techniques, the following tables summarize representative validation parameters for the analysis of a hypothetical bromopyridine compound. This data is illustrative and based on typical performance characteristics observed for these methods in the analysis of similar halogenated aromatic compounds. Method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Table 1: HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
Table 2: GC-MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.995 |
| Range | 0.01 - 50 µg/mL | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.005 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical reversed-phase HPLC method for the analysis of bromopyridine compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bromopyridine compound in the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentrations within the validated range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of volatile bromopyridine compounds and their impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL, splitless mode
-
Oven Temperature Program:
-
Initial temperature 60°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bromopyridine compound in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis, as well as the logical flow for the cross-validation process.
Workflow for the HPLC analysis of bromopyridine compounds.
Workflow for the GC-MS analysis of bromopyridine compounds.
Logical flow for the cross-validation of analytical methods.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of bromopyridine compounds. GC-MS generally offers higher sensitivity and is an excellent tool for the identification and quantification of volatile impurities.[4][5][6] HPLC is a more versatile technique, applicable to a wider range of bromopyridine derivatives, including those that are non-volatile or thermally unstable.[6][7][8]
The choice of the most appropriate technique will depend on the specific analytical requirements, the properties of the compound of interest, and the available instrumentation. For comprehensive characterization and quality control of bromopyridine compounds, the use of orthogonal techniques, such as HPLC and GC-MS, is highly recommended. Cross-validation of these methods ensures the generation of robust and reliable data, which is fundamental for regulatory submissions and ensuring the quality of pharmaceutical products.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Proper Disposal of 3-Acetyl-5-bromopyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Acetyl-5-bromopyridine is paramount for laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals. The following protocols are based on safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this substance. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or in poorly ventilated areas.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant[2].
-
Segregation: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids[3].
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste. Follow their specific procedures for scheduling a pickup.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Acetyl-5-bromopyridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal information for the handling of 3-Acetyl-5-bromopyridine (CAS No: 38940-62-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves. Butyl rubber or neoprene are recommended for pyridine (B92270) derivatives. If using nitrile gloves, ensure they are rated for this chemical class and change them frequently.[1][3] | Prevents skin contact, which can cause irritation.[4] Always check the glove manufacturer's compatibility chart.[1] |
| Body Protection | A fully buttoned, flame-retardant lab coat.[1][2] | Protects skin from contamination and provides a barrier against accidental spills. |
| Respiratory Protection | All handling of solid powder should be conducted in a certified chemical fume hood.[1][2] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids) must be worn.[5] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[2] | Protects feet from spills. |
Operational Handling Plan
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Step 1: Preparation and Weighing
-
Before handling, ensure all required PPE is correctly worn.[2]
-
Conduct all weighing and transfers of the solid material within a certified chemical fume hood to control dust.[2]
-
Use non-sparking tools.[2]
Step 2: Dissolving and Reactions
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.[2]
-
If the reaction is exothermic, have an ice bath ready to control the temperature.[2]
-
Ensure adequate ventilation and work within a fume hood.[3][7]
Step 3: Spill Management
-
In the event of a small spill, use an absorbent, inert material like sand or vermiculite (B1170534) to contain the powder.[2]
-
Carefully sweep the contained material into a sealed, labeled container for hazardous waste disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ventilate the area and decontaminate the spill surface.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Categorization : This compound is a halogenated organic solid. All waste, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route : Dispose of the hazardous waste through your institution's designated hazardous waste management program.[2] Follow all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. This compound 97 38940-62-4 [sigmaaldrich.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. carlroth.com [carlroth.com]
- 7. cerritos.edu [cerritos.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
